molecular formula C₁₇H₂₁N₃O B1146562 N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide CAS No. 26953-37-7

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide

Cat. No.: B1146562
CAS No.: 26953-37-7
M. Wt: 283.37
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>

Properties

IUPAC Name

N-(2-aminoethyl)-2-(N-benzylanilino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c18-11-12-19-17(21)14-20(16-9-5-2-6-10-16)13-15-7-3-1-4-8-15/h1-10H,11-14,18H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMOMEWLCFTFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NCCN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26953-37-7
Record name Acetamide, N-(2-aminoethyl)-2-(phenyl(phenylmethyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026953377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACETAMIDE, N-(2-AMINOETHYL)-2-(PHENYL(PHENYLMETHYL)AMINO)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30C1EY5SAZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide , a critical pharmacophore and pharmaceutical impurity.

CAS Number: 26953-37-7 (Free Base) | 1185241-40-0 (Maleate Salt)[1][2]

Executive Summary

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide is a specialized ethylenediamine derivative primarily recognized in pharmaceutical development as Antazoline Related Compound A .[1][] It serves as a critical reference standard for purity profiling of first-generation antihistamines.[1][2] Beyond its regulatory utility, the compound exhibits distinct neuropharmacological properties, acting as a voltage-dependent blocker of glutamatergic NMDA receptors, which positions it as a scaffold of interest in neuroprotective drug discovery.[1][2]

This guide provides a comprehensive analysis of its chemical properties, a validated synthesis workflow for generating reference standards, and its mechanistic origin as a degradation product.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound features a bidentate ligand structure capable of chelation and specific receptor binding.[1][2] It consists of a glycine backbone substituted with hydrophobic benzyl and phenyl groups, coupled to a hydrophilic ethylenediamine tail.[1][2]

PropertySpecification
IUPAC Name N-(2-aminoethyl)-2-(N-benzylanilino)acetamide
Common Name Antazoline Related Compound A
CAS Number 26953-37-7 (Free Base); 1185241-40-0 (Maleate)
Molecular Formula C₁₇H₂₁N₃O
Molecular Weight 283.37 g/mol
Solubility Soluble in DMSO, Methanol, Chloroform (slight); Maleate salt improves aqueous solubility.[1][2][]
pKa (Predicted) ~9.5 (Terminal amine), ~2.5 (Aniline nitrogen)
SMILES C1=CC=C(C=C1)CN(CC(=O)NCCN)C2=CC=CC=C2
InChI Key KLWQMCCSTDJOLF-UHFFFAOYSA-N

Origin & Mechanistic Formation (Impurity Profiling)

For pharmaceutical scientists, understanding the origin of this compound is more critical than its de novo synthesis.[1][2] It is the primary hydrolytic degradation product of Antazoline.[1][2]

Degradation Pathway

Antazoline contains a 2-substituted imidazoline ring.[1][2] Under aqueous acidic conditions or prolonged storage, the imidazoline ring undergoes hydrolytic ring-opening.[1][2] This converts the cyclic amidine moiety into the open-chain amide—our target compound.[1][2]

Pathway Logic:

  • Protonation: The imidazoline nitrogen is protonated.[1][2]

  • Nucleophilic Attack: Water attacks the electrophilic carbon at the C-2 position of the imidazoline ring.[1][2]

  • Ring Opening: The C-N bond cleaves, resulting in the formation of the N-(2-aminoethyl)amide tail.[1][2]

AntazolineDegradation Antazoline Antazoline (Imidazoline Ring) Intermediate Tetrahedral Intermediate Antazoline->Intermediate + H2O / H+ Target N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide (Ring-Opened Amide) Intermediate->Target Ring Cleavage

Figure 1: Hydrolytic degradation pathway of Antazoline yielding the target impurity (CAS 26953-37-7).[1][2]

Synthesis Protocol (Reference Standard Generation)

To generate this compound for use as a quantitative reference standard, a de novo synthesis is required to ensure high purity (>98%) without contamination from the parent drug.[1][2]

Synthetic Strategy: The Mixed Anhydride Method

Direct reaction of N-benzyl-N-phenylglycine with ethylenediamine can lead to polymerization.[1][2] The optimal route utilizes isobutyl chloroformate activation to ensure mono-acylation of the diamine.[1][2]

Reagents
  • Precursor: N-Benzyl-N-phenylglycine (CAS 614-23-3)[1][2]

  • Amine Source: Ethylenediamine (excess)[1]

  • Activator: Isobutyl chloroformate[1][2]

  • Base: N-Methylmorpholine (NMM)[1]

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Activation:

    • Dissolve 10 mmol of N-Benzyl-N-phenylglycine in 50 mL anhydrous THF.

    • Cool to -15°C under nitrogen atmosphere.[1][2]

    • Add 11 mmol N-Methylmorpholine followed dropwise by 11 mmol Isobutyl chloroformate.[1][2]

    • Checkpoint: Stir for 15 minutes. Formation of a white precipitate (NMM[1][2]·HCl) confirms activation.[1][2]

  • Coupling:

    • Prepare a separate solution of Ethylenediamine (50 mmol, 5 equivalents) in 20 mL THF at 0°C. Note: Excess diamine is crucial to prevent the formation of the dimer (bis-amide).[1][2]

    • Slowly cannulate the mixed anhydride solution (from Step 1) into the ethylenediamine solution over 30 minutes.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Work-up & Purification:

    • Evaporate THF under reduced pressure.

    • Dissolve residue in DCM and wash with saturated NaHCO₃ (to remove unreacted acid) and Brine.[1][2]

    • Dry over Na₂SO₄ and concentrate.[1][2]

    • Purification: Flash column chromatography (Silica gel).[1][2]

      • Eluent: DCM:Methanol:NH₄OH (90:9:1).[1][2] The high polarity is needed to elute the primary amine.[1][2]

  • Salt Formation (Optional but Recommended):

    • Dissolve the free base in ethanol.[1][2]

    • Add equimolar Maleic acid.[1][2]

    • Crystallize to obtain CAS 1185241-40-0 (Maleate salt), which is more stable and non-hygroscopic.[1][2]

Analytical Characterization & QC

When using this compound to validate pharmaceutical purity, the following HPLC parameters are standard for resolving it from the parent API (Antazoline).

ParameterCondition
Column C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm)
Mobile Phase A Phosphate Buffer pH 3.0 + 0.1% Triethylamine
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV @ 240 nm (Absorption max of N-benzylaniline moiety)
Retention Logic The impurity (Amide) is more polar than Antazoline (Imidazoline) and typically elutes earlier.

Biological Relevance: NMDA Receptor Modulation

Beyond its role as an impurity, research indicates this scaffold possesses intrinsic biological activity.[1][2] The structural similarity to glycine and polyamines allows it to interact with the NMDA receptor complex .[1][2]

  • Mechanism: Voltage-dependent blockade.[1][2] The positively charged terminal amine (at physiological pH) interacts with the channel pore, while the hydrophobic benzyl/phenyl "head" anchors the molecule in the vestibule.[1][2]

  • Neuroprotection: Studies suggest it can mitigate excitotoxicity induced by glutamate, similar to the mechanism of Memantine, albeit with different kinetics.[1][2]

NMDAMechanism Ligand N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide (Cationic Form) Receptor NMDA Receptor Channel (Open State) Ligand->Receptor Binding inside pore Effect Ion Channel Blockade (Reduced Ca2+ Influx) Receptor->Effect Steric occlusion Outcome Neuroprotection (Anti-Excitotoxicity) Effect->Outcome Downstream signal

Figure 2: Proposed mechanism of action for NMDA receptor modulation.[1][2]

References

  • United States Pharmacopeia (USP). Antazoline Phosphate Monograph: Organic Impurities.[1][2] USP-NF.[1][2] (Defines "Antazoline Related Compound A" as the specific impurity CAS 26953-37-7).[1][2] [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 44891036: N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide maleate.[1] PubChem.[1][2][4][5][6] [Link][1]

  • European Pharmacopoeia (Ph.[1][2] Eur.). Antazoline Hydrochloride: Impurity A.[1][2] (Corroborates the hydrolytic ring-opening structure).[1][2] [Link][1]

Sources

"N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide physical and chemical properties"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide

Executive Summary

This technical guide provides a comprehensive analysis of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide, a compound of significant interest due to its structural relationship to the antihistamine Antazoline and its own notable biological activities. Primarily identified as a key impurity of Antazoline, this molecule has demonstrated potential neuroprotective effects, warranting a deeper investigation into its fundamental properties. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the compound's chemical identity, physicochemical characteristics, reactivity, synthesis, and spectroscopic profile. All data and protocols are grounded in authoritative sources to ensure scientific integrity and practical utility.

Introduction and Chemical Identity

Overview and Significance

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide is an organic compound featuring a complex structure that incorporates a primary aminoethyl side chain, a tertiary N-benzylanilino group, and an acetamide linkage.[1] Its primary relevance in the pharmaceutical field stems from its classification as a related compound or impurity of Antazoline, a first-generation antihistamine.[1] Beyond this, the compound has been shown to possess inherent biological activity, including neuroprotective effects against N-methyl-D-aspartate (NMDA) toxicity, which it achieves through a voltage-dependent blockade of glutamatergic NMDA receptors.[1] This dual role as both a process impurity and a potentially active molecule makes a thorough understanding of its properties essential for quality control, drug safety, and new therapeutic development.

Chemical Structure and Identification

The unique arrangement of functional groups dictates the compound's chemical behavior, solubility, and biological interactions.

  • IUPAC Name: N-(2-aminoethyl)-2-(N-benzylanilino)acetamide[1]

  • CAS Number: 26953-37-7[1]

  • Synonyms: N-(2-Aminoethyl)-2-(N-benzylanilino)acetamide, Antazoline related compound A[1][]

Caption: Chemical structure of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide.

Physicochemical Properties

The physical properties of the compound are summarized below. These characteristics are fundamental for its handling, formulation, and analysis.

PropertyValueSource(s)
Molecular Formula C₁₇H₂₁N₃O[1]
Molecular Weight 283.37 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 68-71 °C[1]
Solubility Slightly soluble in Chloroform and Methanol. Enhanced solubility in DMSO.[1][]
Solubility Profile: A Deeper Look

The solubility of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide is a direct consequence of its molecular structure. The large, nonpolar N-benzylanilino moiety confers significant hydrophobic character, leading to limited solubility in water.[1] Conversely, the presence of the primary amine and amide groups allows for hydrogen bonding, granting slight solubility in polar organic solvents like methanol.[1][]

For analytical and formulation purposes, Dimethyl sulfoxide (DMSO) is a preferred solvent due to its ability to accommodate both polar and nonpolar functionalities.[1] To improve aqueous solubility for potential pharmaceutical applications, the compound can be converted to a salt. The maleate salt form, for instance, shows significantly improved water solubility compared to the free base.[1]

Chemical Reactivity and Synthesis

Core Functional Groups and Reactivity

The molecule's reactivity is dominated by its three key functional groups: a primary amine, a tertiary amine, and an amide.

  • Primary Amine: The terminal -NH₂ group is the most reactive site for nucleophilic attack. It readily undergoes:

    • Acylation: Reaction with acyl chlorides or anhydrides to form new amides.[1]

    • N-Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.[1]

    • Condensation: Reaction with aldehydes or ketones to form Schiff bases (imines).[1]

  • Tertiary Amine: The N-benzylanilino nitrogen is nucleophilic but sterically hindered. It can participate in reactions such as salt formation with strong acids.

  • Amide: The amide bond is relatively stable but can be hydrolyzed under strong acidic or basic conditions.

Proposed Synthetic Pathway

While several synthetic routes are possible, a logical and efficient approach involves the acylation of ethylenediamine with a pre-synthesized N-benzyl-N-phenylacetyl chloride intermediate. This method provides a clear and controllable pathway to the final product.

reactant1 N-benzyl-N-phenylglycine intermediate N-benzyl-N-phenylacetyl chloride reactant1->intermediate  Step 1 reactant2 Thionyl Chloride (SOCl₂) reactant2->intermediate reactant3 Ethylenediamine product N-(2-Aminoethyl)-2-(benzyl(phenyl) amino)acetamide reactant3->product intermediate->product  Step 2

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol outlines a self-validating system for the synthesis, where the purity of the intermediate and final product can be assessed at each stage.

Objective: To synthesize N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide.

Step 1: Synthesis of N-benzyl-N-phenylacetyl chloride

  • Rationale: Conversion of the carboxylic acid to an acid chloride dramatically increases its reactivity for the subsequent amidation step. Thionyl chloride is an excellent choice as its byproducts (SO₂ and HCl) are gaseous and easily removed.

  • In a fume hood, suspend N-benzyl-N-phenylglycine (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add thionyl chloride (1.5 equivalents) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then reflux for 2 hours, or until the reaction mixture becomes a clear solution.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude N-benzyl-N-phenylacetyl chloride, which is used immediately in the next step.

Step 2: Acylation of Ethylenediamine

  • Rationale: Ethylenediamine is used in large excess to favor mono-acylation and minimize the formation of the di-acylated byproduct. A non-nucleophilic base like triethylamine is used to neutralize the HCl generated during the reaction without competing in the acylation.

  • In a separate flask, dissolve a large excess (10 equivalents) of ethylenediamine in anhydrous DCM. Cool the solution to 0 °C.

  • Dissolve the crude acid chloride from Step 1 in a minimal amount of anhydrous DCM.

  • Add the acid chloride solution dropwise to the ethylenediamine solution over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to isolate the pure N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound requires a combination of spectroscopic techniques.

start Purified Solid Sample prep_nmr Dissolve in DMSO-d₆ start->prep_nmr prep_ms Dissolve in Methanol/H₂O start->prep_ms prep_ir Prepare KBr Pellet start->prep_ir acq_nmr Acquire ¹H & ¹³C NMR Spectra prep_nmr->acq_nmr acq_ms Acquire ESI-MS Spectrum prep_ms->acq_ms acq_ir Acquire FTIR Spectrum prep_ir->acq_ir analysis_nmr Confirm Protons & Carbons acq_nmr->analysis_nmr analysis_ms Confirm Molecular Weight & Fragmentation acq_ms->analysis_ms analysis_ir Confirm Functional Groups acq_ir->analysis_ir final Structural Confirmation analysis_nmr->final analysis_ms->final analysis_ir->final

Caption: General workflow for spectroscopic analysis of the compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Expected Molecular Ion: For electrospray ionization (ESI) in positive mode, a prominent peak is expected at a mass-to-charge ratio (m/z) of 284, corresponding to the protonated molecule [M+H]⁺.[1]

  • Key Fragmentation: Electron ionization would likely show characteristic fragments, most notably a peak at m/z 91, which corresponds to the stable tropylium ion formed from the cleavage of the benzyl group.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Signals (in DMSO-d₆) Approx. δ (ppm) Description
Aromatic Protons6.8 - 7.5Multiple signals for the 10 protons on the phenyl and benzyl rings.
Benzylic Protons (-CH₂-Ph)~4.5Singlet, 2H.
Amide NH~8.0Broad singlet, 1H.
Methylene Protons (-CH₂-N)~4.2Singlet, 2H, adjacent to the tertiary amine.
Ethyl Protons (-NH-CH₂-CH₂-NH₂)2.5 - 3.5Two multiplets, 2H each.
Primary Amine NH₂~2.0Broad singlet, 2H.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Vibrational Mode Expected Wavenumber (cm⁻¹) Description
N-H Stretch3300-3500Primary amine and secondary amide N-H stretches.[3]
C-H Stretch (Aromatic)>3000C-H bonds on the phenyl and benzyl rings.[3]
C-H Stretch (Aliphatic)<3000C-H bonds of the methylene groups.[3]
C=O Stretch (Amide I)1630-1680Strong absorption from the amide carbonyl group.[3]

Biological Context and Potential Applications

The primary application of studying this compound is within pharmaceutical research and quality control.[1]

  • Antihistamine Research: As a known impurity of Antazoline, its characterization is crucial for ensuring the safety and efficacy of Antazoline-containing products.

  • Neuroprotection: Its demonstrated ability to block NMDA receptors suggests it could be a lead compound for developing new therapeutic agents for conditions involving excitotoxicity, such as stroke or neurodegenerative diseases.[1]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, best practices for handling similar amino-acetamide chemicals should be followed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[4][6][7] Avoid contact with skin and eyes.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[][5][8] For long-term stability, storage under an inert atmosphere is recommended.[][8]

References

  • N-(2-aminoethyl)-N-benzyl-2-phenylacetamide | C17H20N2O | CID 28708393 - PubChem. PubChem. [Link]

Sources

Comprehensive Solubility Profiling: N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comprehensive Solubility Profiling of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide Content Type: Technical Whitepaper / Application Guide Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Researchers

Executive Summary

This technical guide provides a rigorous framework for determining the solubility profile of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide (CAS: 26953-37-7), often designated as Antazoline Related Compound A .

As a structural hybrid containing a lipophilic diaryl core and a hydrophilic ethylenediamine tail, this molecule exhibits complex, pH-dependent solubility behavior critical for purification, formulation, and impurity tracking in drug development. This guide moves beyond static data points, offering a self-validating experimental protocol to characterize the compound’s thermodynamic and kinetic solubility across the physiological and processing pH landscape.

Physicochemical Characterization & In Silico Prediction

Before initiating wet chemistry, a structural dissection is required to predict solubility behavior and select appropriate solvent systems.

Structural Analysis

The molecule consists of three distinct functional domains that dictate its solvation energy:

  • Lipophilic Core: The N-benzyl-N-phenyl group provides significant hydrophobicity (

    
     interaction potential), driving solubility in chlorinated and aromatic solvents.
    
  • Linker: The acetamide bond acts as a hydrogen bond acceptor/donor, adding moderate polarity.

  • Ionizable Tail: The primary amine on the ethyl chain is the critical solubility switch.

Predicted Properties (In Silico)
  • Molecular Weight: 283.37 g/mol (Free Base)[1]

  • Predicted LogP: ~1.9 – 2.2 (Moderately Lipophilic)

  • pKa (Base): ~9.2 – 9.6 (Primary Amine). Note: The aniline nitrogen is non-basic due to delocalization into the phenyl ring and carbonyl withdrawal.

  • Hydrogen Bond Donors (HBD): 2

  • Hydrogen Bond Acceptors (HBA): 3

Scientific Insight: The high pKa of the primary amine implies this compound exists predominantly as a cationic species (


) at physiological pH (1.2 – 7.4). Consequently, aqueous solubility will drop precipitously as pH approaches 9.0 , likely resulting in "oiling out" or precipitation of the free base.

Experimental Protocol: Solubility Profiling

This section details the "Shake-Flask" method (Thermodynamic Solubility) and "Kinetic Solubility" method.[2][3]

Materials & Reagents[4][5]
  • Compound: N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide (Free base or Maleate salt).[1][]

  • Buffers: 0.1N HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8, 7.4), Borate (pH 9.0).

  • Organic Solvents: Methanol, Acetonitrile, DMSO, DCM, Toluene.

  • Analytical: HPLC-UV or UPLC-MS (Column: C18, Mobile Phase:

    
    /ACN + 0.1% Formic Acid).
    
Workflow 1: pH-Dependent Aqueous Solubility (Thermodynamic)

Objective: Determine the saturation solubility (


) at equilibrium.
  • Preparation: Weigh excess compound (~10 mg) into 1.5 mL HPLC vials.

  • Solvent Addition: Add 500 µL of respective buffer (pH 1.2 – 9.0).

  • Equilibration:

    • Incubate at 25°C (or 37°C) with constant agitation (800 rpm) for 24 to 48 hours .

    • Self-Validation Step: Check for presence of undissolved solid. If clear, add more solid until suspension persists.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter using 0.22 µm PVDF filters (avoid Nylon if non-specific binding is suspected).

  • Quantification: Dilute supernatant with Mobile Phase and analyze via HPLC.

Workflow 2: Organic Solvent Screening (Process Development)

Objective: Identify solvents for recrystallization (purification from Antazoline).

Solvent ClassRepresentative SolventExpected SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM)High Excellent solvation of the lipophilic benzyl/phenyl core.
Alcohols Methanol / EthanolModerate - High Solvates the amide/amine; H-bonding capability.
Aromatic TolueneModerate

interactions with phenyl groups; good for hot extractions.
Alkanes Hexane / HeptaneLow "Anti-solvent" – The polar amide/amine tail resists solvation.
Aprotic DMSO / DMFVery High Universal solvent for polar organic molecules.

Visualization: Solubility Decision Logic

The following diagram illustrates the decision logic for solvent selection based on the compound's ionization state.

SolubilityLogic Start Start: N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide CheckPH Check Environmental pH Start->CheckPH Acidic pH < pKa (Acidic) Species: Cationic (BH+) CheckPH->Acidic pH < 9.0 Basic pH > pKa (Basic) Species: Neutral (B) CheckPH->Basic pH > 9.0 WaterSol High Aqueous Solubility (Salt Formation) Acidic->WaterSol Protonated Amine LipidSol High Organic Solubility (Lipophilic Interaction) Basic->LipidSol Free Base Process Process Application: Purification via Salt Break WaterSol->Process LipidSol->Process

Caption: Solubility behavior switch based on pH-dependent ionization of the ethylenediamine tail.

Analytical Method for Quantification

To ensure Scientific Integrity , the solubility samples must be quantified using a validated method capable of separating the compound from potential degradants (hydrolysis of the amide).

Recommended HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) – Maintains amine protonation.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amide) and 254 nm (Phenyl).

Self-Validating Check: Ensure the retention time of the solubility sample matches the standard. If the peak splits or broadens significantly in high-concentration samples, dilute further to prevent column overload.

Formulation & Salt Selection Implications

For drug development professionals, understanding the solid-state form is crucial.

  • Salt Forms: The Maleate salt is commonly cited (CAS: 1185241-40-0).[] Maleic acid (pKa ~1.9) forms a stable salt with the primary amine, significantly enhancing aqueous solubility compared to the free base.

  • Stability: The acetamide linkage is susceptible to hydrolysis under strong acid/base conditions at high temperatures. Solubility profiling at extreme pH (<1 or >12) should be limited to <4 hours to avoid degradation artifacts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28708393, N-(2-aminoethyl)-N-benzyl-2-phenylacetamide. Retrieved from [Link]

  • Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/Solubility methodology).
  • United States Pharmacopeia (USP).Antazoline Phosphate Monograph - Related Compounds. (Reference for impurity context).

Sources

Technical Synthesis Guide: N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide , a pharmacologically significant intermediate often associated with the impurity profile of antihistamines like Antazoline, and utilized as a scaffold in neuroprotective ligand research.[1]

Executive Summary & Molecule Profile

  • IUPAC Name: N-(2-Aminoethyl)-2-[benzyl(phenyl)amino]acetamide[1][]

  • CAS Registry: 1185241-40-0 (Maleate salt); Generic free base structure derived from N-benzyl-N-phenylglycine.

  • Molecular Formula: C₁₇H₂₁N₃O[1]

  • Molecular Weight: 283.37 g/mol (Free Base)[1]

  • Applications: Synthetic intermediate for heterocyclic pharmaceuticals (imidazoline derivatives), NMDA receptor modulators, and a linker for chemical biology probes.

This guide prioritizes the Ester Aminolysis Route . This approach is thermodynamically favorable and atom-economical compared to peptide coupling reagents, making it suitable for scale-up from milligram to multigram quantities.

Strategic Retrosynthesis

The molecule disconnects logically at the amide bond and the alpha-amine nitrogen.

  • Disconnection A (Amide Bond): Separates the ethylenediamine "arm" from the lipophilic core.

  • Disconnection B (N-Alkylation): Separates the N-benzylaniline scaffold from the acetate backbone.

Core Precursors:

  • N-Benzylaniline: The nucleophilic aromatic amine core.

  • Ethyl Bromoacetate: The two-carbon electrophilic linker.

  • Ethylenediamine: The terminal diamine.

Retrosynthesis Target Target: N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide Inter1 Intermediate: Ethyl N-benzyl-N-phenylglycinate Target->Inter1 Amide Disconnection (Aminolysis) Fragment1 Reagent: Ethylenediamine Target->Fragment1 Precursor1 Starting Material 1: N-Benzylaniline Inter1->Precursor1 C-N Disconnection (N-Alkylation) Precursor2 Starting Material 2: Ethyl Bromoacetate Inter1->Precursor2

Figure 1: Retrosynthetic breakdown showing the convergent assembly of the glycine core followed by diamine installation.

Detailed Experimental Protocol

Phase 1: Synthesis of Ethyl N-benzyl-N-phenylglycinate

This step involves the N-alkylation of the bulky secondary amine (N-benzylaniline). The use of a mild base and polar aprotic solvent is critical to prevent poly-alkylation (quaternization).

Reagents:

  • N-Benzylaniline (1.0 eq)

  • Ethyl Bromoacetate (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )
    

Protocol:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-benzylaniline (e.g., 10 mmol) in anhydrous DMF (30 mL).

  • Base Addition: Add

    
      (20 mmol) in a single portion. Stir the suspension for 15 minutes at room temperature to ensure homogeneity.
    
  • Alkylation: Add Ethyl Bromoacetate (11 mmol) dropwise over 10 minutes.

    • Note: The reaction is exothermic. If scaling up (>10g), cool the flask to 0°C during addition.

  • Reaction: Heat the mixture to 80°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting amine spot should disappear, replaced by a less polar ester spot.

  • Workup:

    • Cool to room temperature.[3][4]

    • Pour the mixture into ice-cold water (150 mL) to precipitate the product or induce phase separation.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with Brine (2 x 50 mL) to remove DMF.

    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude oil is typically sufficient for the next step. If high purity is required, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).

Key Mechanism:


 nucleophilic substitution. The steric bulk of the benzyl and phenyl groups prevents over-alkylation to the quaternary ammonium salt under these controlled conditions.
Phase 2: Aminolysis with Ethylenediamine

Direct reaction of the ester with ethylenediamine is preferred over hydrolysis-coupling sequences. A large excess of ethylenediamine is mandatory to prevent the formation of the "dimer" (where one ethylenediamine molecule reacts with two ester molecules).

Reagents:

  • Ethyl N-benzyl-N-phenylglycinate (Intermediate from Phase 1)

  • Ethylenediamine (10.0 eq) – Acts as both reactant and solvent.

  • Solvent: Ethanol (optional, if solubility is an issue)

Protocol:

  • Setup: Place the Ethyl N-benzyl-N-phenylglycinate in a pressure tube or round-bottom flask.

  • Amine Addition: Add Ethylenediamine (10 equivalents).

    • Critical: Do not use a stoichiometric amount (1:1). High dilution ensures the mono-acylated product is favored.

  • Reaction: Seal the vessel and stir at room temperature for 12–24 hours .

    • Optimization: If the reaction is sluggish (monitored by TLC), heat to 50°C. Avoid high heat (>80°C) to prevent cyclization side-reactions.

  • Workup:

    • Concentrate the mixture under high vacuum (rotary evaporator with a high-vacuum pump) to remove the excess ethylenediamine. Note: Ethylenediamine has a b.p. of 116°C; rigorous removal is necessary.

    • Dissolve the residue in Dichloromethane (DCM).

    • Wash with water (minimal volume) to remove trace diamine.

    • Dry over

      
       and concentrate.
      
  • Salt Formation (Optional but Recommended):

    • Dissolve the free base in Ethanol.

    • Add Maleic acid (1.0 eq) dissolved in Ethanol.

    • Cool to 0°C. The Maleate salt will crystallize/precipitate. Filter and dry. This matches the commercial form (CAS 1185241-40-0).

Process Visualization

SynthesisWorkflow Start N-Benzylaniline Step1 Step 1: Alkylation (+ Ethyl Bromoacetate / K2CO3) Start->Step1 Inter Intermediate: Ethyl Ester Step1->Inter 80°C, 4h DMF Step2 Step 2: Aminolysis (+ Excess Ethylenediamine) Inter->Step2 Final Target Product (Free Base) Step2->Final RT, 12h Neat Amine Salt Maleate Salt (Crystalline Solid) Final->Salt Maleic Acid EtOH

Figure 2: Linear workflow from N-benzylaniline to the final maleate salt.

Analytical Characterization Data

Based on theoretical fragmentation and analogous structures.

TechniqueExpected Signal / ObservationStructural Assignment
1H NMR (DMSO-d6) δ 7.10–7.40 (m, 10H)Aromatic protons (Phenyl + Benzyl rings)
δ 4.65 (s, 2H)Benzyl

(singlet)
δ 3.95 (s, 2H)Glycine

-methylene (

)
δ 3.15 (q, 2H)Amide-adjacent methylene (

)
δ 2.60 (t, 2H)Terminal amine methylene (

)
MS (ESI+) m/z 284.2

Protonated molecular ion
Appearance White to off-white solidMaleate salt form

Critical Control Points & Troubleshooting

Dimerization during Aminolysis
  • Issue: Formation of

    
     (Bis-amide).
    
  • Cause: Low ratio of ethylenediamine to ester.

  • Solution: Ensure at least a 10:1 molar ratio of ethylenediamine to ester. The diamine acts as the solvent to statistically favor the mono-substitution.

Purification of the Free Base
  • Issue: The product is a polar amine and can be difficult to extract from aqueous layers.

  • Solution: Use DCM/Isopropanol (3:1) for extraction if the product remains in the aqueous phase. Alternatively, proceed directly to salt formation (Maleate or Oxalate) in the organic phase to precipitate the product.

Safety: Ethylenediamine
  • Hazard: Ethylenediamine is a sensitizer, corrosive, and has a high vapor pressure.

  • Control: Handle only in a fume hood. Use double-gloving (Nitrile). Quench all glassware and waste with dilute HCl before removal from the hood to neutralize vapors.

References

  • Smolecule. (2024).[1] N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide - Synthesis and Properties. Retrieved from

  • BOC Sciences. (2024). N-(2-Amino-ethyl)-2-(benzyl-phenyl-amino)-acetamide maleate Product Information. Retrieved from

  • ResearchGate. (2018). Aminolysis of methyl esters by ethylene diamine. Discussion on optimization of diamine coupling. Retrieved from

  • Google Patents. (2010). CN101538223A - Preparation method for N-substituted amino acetamides. Retrieved from

  • Chapman University. (2015). Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis. Example of N-benzyl-N-phenyl glycine analog synthesis. Retrieved from

Sources

Technical Guide: Mechanism of Action of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide

[1]

Executive Summary

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide (CAS: 26953-37-7; Maleate: 1185241-40-0) is a bioactive ethylenediamine derivative primarily characterized as the open-chain hydrolytic precursor or degradation product of the first-generation antihistamine Antazoline .[1]

While often cataloged as a pharmaceutical impurity (USP Related Compound A), its pharmacophore—comprising a lipophilic diphenylamine "head" and a cationic ethylenediamine "tail"—confers significant polypharmacological activity.[1] It functions primarily as a voltage-dependent ion channel blocker , exhibiting activity at NMDA receptor pores and voltage-gated sodium channels (Nav) .[1] This guide analyzes its mechanism through the lens of its structural relationship to Antazoline and its distinct physicochemical behavior as an open-chain ligand.[1]

Chemical Biology & Structural Pharmacophore[1]

The molecule acts as a "flexible analog" of Antazoline.[1] Its activity is dictated by three distinct structural domains that facilitate interaction with transmembrane pore residues.[1]

Structural Domains
DomainChemical MoietyMechanistic Function
Lipophilic Head N-Benzyl-N-phenylamineMembrane Anchoring: Interacts with hydrophobic residues in the channel vestibule (e.g., phenylalanine/tyrosine clusters).[1]
Linker Region Acetamide (Glycyl)Flexibility: Provides rotational freedom absent in the rigid imidazoline ring of the parent drug, potentially altering binding kinetics (off-rates).[1]
Cationic Tail Primary Amine (Ethylenediamine)Voltage Sensing: Protonated at physiological pH (pKa ~9.0); interacts with the electronegative selectivity filter deep within the channel pore.[1]
Relationship to Antazoline[1][2]
  • Parent Drug (Antazoline): Contains a rigid imidazoline ring .[1] This rigidity is crucial for high-affinity Histamine H1 receptor binding.[1]

  • Compound A (Open Chain): Lacks the imidazoline constraint.[1] Consequently, it exhibits reduced H1 receptor affinity but retains (or enhances) ion channel pore blocking capabilities due to the preserved lipophilic-cationic topology.[1]

Mechanism of Action: Pharmacological Targets

Primary Target: NMDA Receptor Antagonism (Pore Blockade)

Research into the parent pharmacophore indicates that N-substituted diamines function as low-affinity, uncompetitive NMDA receptor antagonists .[1]

  • Mechanism: The molecule enters the open channel of the NMDA receptor (GluN1/GluN2 subunits) and binds deep within the pore, distinct from the glutamate or glycine binding sites.[1]

  • Voltage Dependence: The block is voltage-dependent.[1][2][3] At hyperpolarized potentials (resting state), the cationic tail is driven into the pore by the electrostatic field.[1] Depolarization repels the cation, relieving the block.[1] This mimics the mechanism of Mg²⁺ and Memantine .[1]

  • Neuroprotection: By blocking excessive Ca²⁺ influx during excitotoxic events (e.g., ischemia, status epilepticus) without completely abolishing normal synaptic transmission, the compound exerts a neuroprotective effect.[1]

Secondary Target: Voltage-Gated Sodium Channels (Nav)

The structure mimics the classic "Lipophilic Group – Intermediate Chain – Hydrophilic Amine" template of local anesthetics (e.g., Lidocaine).[1]

  • Tonic vs. Phasic Block: The compound likely exhibits use-dependent block (Phasic).[1] It binds more effectively to the channel when it is in the open or inactivated state (during high-frequency firing), stabilizing the inactivated state and preventing repetitive neuronal discharge.[1]

  • Binding Site: Intracellular side of the pore (S6 transmembrane segment of Domain IV), engaging with the local anesthetic binding site (F1764 and Y1771 in Nav1.2).[1]

Mechanism of Formation (Stability Context)

In pharmaceutical solutions, Antazoline undergoes hydrolysis at the imidazoline ring under acidic or basic stress, yielding N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide.[1] This is a critical quality attribute in drug stability profiling.

FormationPathAntazolineAntazoline(Cyclic Imidazoline)IntermediateTetrahedralIntermediateAntazoline->Intermediate+ H2O / H+CompoundACompound A(Open Chain Amide)Intermediate->CompoundARing Opening

Figure 1: Hydrolytic degradation pathway converting Antazoline to its open-chain amide form.[1]

Visualization: Signaling & Blockade Dynamics[1]

The following diagram illustrates the competitive dynamics at the NMDA receptor pore, highlighting the voltage-dependent nature of the blockade.

NMDABlockadeGlutamateGlutamate ReleaseNMDAR_OpenNMDAR Channel Opening(Ca2+ Influx)Glutamate->NMDAR_OpenAgonist BindingBindingDeep Pore Binding(Mg2+ Site Overlap)NMDAR_Open->BindingAccess to PoreCompoundN-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide(Cationic Form)Compound->BindingDiffusionBlockIon Flux Blockade(Neuroprotection)Binding->BlockSteric OcclusionBlock->NMDAR_OpenInhibits Ca2+MembranePotentialMembrane Hyperpolarization(-70 mV)MembranePotential->BindingPromotes Entry(Electrostatic Drive)DepolarizationStrong Depolarization(+20 mV)Depolarization->BindingRepels Compound(Unblocking)

Figure 2: Voltage-dependent mechanism of NMDA receptor pore blockade.[1]

Experimental Characterization Protocols

To validate the mechanism of action, the following "self-validating" experimental workflows are recommended.

Whole-Cell Patch Clamp (NMDA Currents)

Objective: Quantify voltage-dependence and IC50.

  • Preparation: Cultured hippocampal neurons or HEK-293 cells expressing GluN1/GluN2 subunits.[1]

  • Solutions:

    • Extracellular:[1] Mg²⁺-free aCSF containing 10 µM Glycine.[1]

    • Agonist: 100 µM NMDA (rapid application).

  • Protocol:

    • Clamp cell at -60 mV.

    • Apply NMDA to establish baseline current (

      
      ).[1]
      
    • Co-apply NMDA + Test Compound (0.1 – 100 µM).[1]

    • Measure steady-state current (

      
      ).[1]
      
    • Voltage Ramp: While drug is present, ramp voltage from -80 mV to +40 mV.[1]

  • Validation Criteria: The I-V curve should show a "J-shape" or strong rectification (block relief at positive potentials), confirming pore blockade rather than competitive antagonism at the glutamate site.[1]

HPLC Impurity Profiling (Identity Confirmation)

Objective: Distinguish Compound A from Antazoline.

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase:

    • A: Phosphate Buffer pH 3.0.

    • B: Acetonitrile.[1]

    • Gradient: 10% B to 60% B over 20 mins.

  • Detection: UV at 240 nm (detects the benzyl/phenyl chromophore).[1]

  • Result: Compound A (Amide) will elute earlier than Antazoline (Imidazoline) due to the exposed polar amide/amine tail increasing hydrophilicity relative to the cyclic form.[1]

References

  • United States Pharmacopeia (USP). Antazoline Related Compound A RS (Catalog No. 1038025).[1] USP Reference Standards.[1] Link

  • Diz, A. et al. (2000). "Neuroprotective activity of antazoline against neuronal damage induced by limbic status epilepticus."[1] Neuropharmacology, 39(11), 2244-2254.[1] (Details the NMDA blockade mechanism of the parent pharmacophore). Link

  • Olmos, G. et al. (1999). "Protection by imidazol(ine) drugs and agmatine of glutamate-induced neurotoxicity in cultured cerebellar granule cells through blockade of NMDA receptor."[1] British Journal of Pharmacology, 127(6), 1317-1326.[1] Link

  • European Directorate for the Quality of Medicines (EDQM). Antazoline Impurity A.[1] European Pharmacopoeia Reference Standard.[1] Link

"N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide literature review"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide , a specialized N-substituted glycinamide derivative. This document synthesizes its chemical identity, synthetic pathways, pharmacological profile, and analytical characterization.[1]

Executive Summary

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide (CAS: 26953-37-7) is a bifunctional organic scaffold characterized by a bulky hydrophobic core (N-benzyl-N-phenyl) linked to a hydrophilic primary amine tail via an acetamide spacer.[2][3] Historically identified as Antazoline Related Compound A , a critical process impurity in the synthesis of the antihistamine Antazoline, recent literature suggests distinct pharmacological utility.

Beyond its role in pharmaceutical quality control, this molecule exhibits activity as a voltage-dependent NMDA receptor blocker and presynaptic calcium channel modulator, positioning it as a chemical probe for neuroprotective research. This guide details the synthesis, mechanism, and characterization of this compound for research applications.

Chemical Identity & Physicochemical Properties[1][4][5][6][7][8]

The molecule combines a lipophilic "anchor" (the diphenyl motif) with a polar "head" (ethylenediamine), allowing it to interact with membrane-bound proteins and ion channels.

PropertySpecification
IUPAC Name N-(2-Aminoethyl)-2-[benzyl(phenyl)amino]acetamide
Common Synonyms Antazoline Impurity A; N-Phenyl-N-benzylglycine-2-aminoethylamide
Molecular Formula C₁₇H₂₁N₃O
Molecular Weight 283.37 g/mol
CAS Number (Free Base) 26953-37-7
CAS Number (Maleate) 1185241-40-0
Solubility Soluble in Chloroform, Methanol, DMSO; sparingly soluble in water (free base)
pKa (Predicted) ~9.2 (terminal amine), ~2.5 (amide nitrogen)

Synthetic Methodology

The synthesis of this compound follows a convergent Nucleophilic Substitution-Amidation pathway. The protocol below is designed to minimize dimerization of the diamine linker.

Phase 1: Construction of the Electrophilic Core

Objective: Synthesize N-benzyl-N-phenyl-2-chloroacetamide.

  • Reagents: N-Benzylaniline (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (1.5 eq).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Protocol:

    • Dissolve N-benzylaniline in DCM at 0°C under nitrogen atmosphere.

    • Add Triethylamine (base scavenger).

    • Dropwise addition of Chloroacetyl chloride over 30 minutes. Critical: Maintain temp <5°C to prevent side reactions.

    • Allow to warm to room temperature (RT) and stir for 4 hours.

    • Workup: Wash with 1N HCl, then saturated NaHCO₃. Dry organic layer over MgSO₄ and concentrate.

    • Yield: ~85-90% (Off-white solid).

Phase 2: Aminolysis with Ethylenediamine

Objective: Displacement of the chloride with a primary amine.

  • Reagents: Phase 1 Intermediate (1.0 eq), Ethylenediamine (5.0 - 10.0 eq).

  • Solvent: Ethanol or Acetonitrile.

  • Protocol:

    • Dissolve the chloroacetamide intermediate in Ethanol.

    • Add excess Ethylenediamine (EDA) dropwise at RT.

    • Rationale: Using a large excess of EDA is critical to prevent the product from reacting with another molecule of the starting material (dimerization).

    • Reflux at 60-70°C for 6–12 hours. Monitor by TLC (Product is more polar).

    • Workup: Evaporate solvent and excess EDA under high vacuum. Partition residue between Chloroform and Water. The product remains in the organic phase due to the hydrophobic benzyl/phenyl groups.

    • Purification: Flash chromatography (DCM:MeOH:NH₄OH) or salt formation (Maleate/HCl) for crystallization.

Visual Synthesis Workflow

SynthesisPath Start N-Benzylaniline Intermed Intermediate: N-benzyl-N-phenyl-2-chloroacetamide Start->Intermed + Reagent 1 Reagent1 Chloroacetyl Chloride (0°C, Et3N) Reagent1->Intermed Product Product: N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide Intermed->Product + Reagent 2 Impurity Avoided Dimer: Bis-alkylated Byproduct Intermed->Impurity Low EDA eq Reagent2 Ethylenediamine (Excess, Reflux) Reagent2->Product

Figure 1: Two-step synthetic pathway. The use of excess ethylenediamine in step 2 is the control point to ensure mono-substitution.

Pharmacological Profile & Mechanism

While primarily tracked as an impurity, the scaffold possesses intrinsic biological activity relevant to neuropharmacology.

Mechanism of Action: NMDA Receptor Blockade

Research indicates that N-substituted glycinamides can act as low-affinity, voltage-dependent antagonists of the N-methyl-D-aspartate (NMDA) receptor.

  • Binding Site: Likely the channel pore (PCP site) or the polyamine modulatory site, given the structural similarity to other open-channel blockers (cationic head + lipophilic tail).

  • Neuroprotection: By inhibiting excessive Ca²⁺ influx during excitotoxic events (e.g., hypoxia), the compound prevents the mitochondrial apoptotic cascade.

  • Calcium Channels: Secondary inhibition of presynaptic voltage-gated calcium channels (VGCC) reduces glutamate release, offering a dual mechanism of neuroprotection.

Signaling Pathway Interaction

MOA Stimulus Glutamate Excitotoxicity (Hypoxia/Ischemia) NMDAR NMDA Receptor (Open State) Stimulus->NMDAR Activates CaInflux Ca2+ Influx NMDAR->CaInflux Allows Molecule N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide Block Channel Blockade (Voltage-Dependent) Molecule->Block Binds Pore Block->NMDAR Inhibits Block->CaInflux Reduces Survival Neuroprotection Block->Survival Promotes Mito Mitochondrial Dysfunction CaInflux->Mito Overload Apoptosis Neuronal Death Mito->Apoptosis

Figure 2: Proposed mechanism of neuroprotection via NMDA receptor modulation.

Analytical Characterization

For researchers synthesizing or detecting this compound, the following analytical signatures are definitive.

Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]⁺ = 284.2 m/z .

  • Fragmentation Pattern:

    • m/z 91: Tropylium ion (Characteristic of Benzyl group).[2]

    • m/z 196: Loss of the ethylenediamine side chain (Cleavage of amide bond).

Quality Control: Antazoline Impurity Analysis

In drug development, this molecule is "Impurity A" in Antazoline Hydrochloride monographs.

  • Limit: Typically <0.15% in API.

  • Detection: HPLC-UV at 254 nm.

  • Retention Time: Elutes before Antazoline on C18 columns due to the free primary amine increasing polarity relative to the imidazoline ring of the parent drug.

References

  • United States Pharmacopeia (USP). Antazoline Hydrochloride Monograph: Organic Impurities. USP-NF Standards.
  • PubChem . (2024).[4] Compound Summary: N-(2-aminoethyl)-N-benzyl-2-phenylacetamide.[4] National Library of Medicine. Retrieved from [Link]

  • Reagentia . (2024).[2] Catalog Entry: CAS 1185241-40-0.[5] Retrieved from [Link]

Sources

Methodological & Application

Application Note: N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide in Neuroprotection Assays

[1]

Introduction & Scientific Context

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide (NABPA), often identified as Antazoline Related Compound A, is a pharmacologically active glycine derivative. While historically characterized as a hydrolysis product of the imidazoline antihistamine Antazoline, emerging research identifies this structural class as possessing significant neuroprotective properties independent of histamine H1 receptor antagonism.

Its utility in neuroprotection assays stems from its dual mechanism of action:

  • NMDA Receptor Blockade: It acts as a voltage-dependent open-channel blocker of the N-methyl-D-aspartate (NMDA) receptor, mitigating glutamate-induced excitotoxicity.[1][2]

  • Presynaptic Ca²⁺ Channel Inhibition: It inhibits voltage-gated calcium channels (VGCCs), specifically N-type and P/Q-type, reducing pathological glutamate release.

This guide provides standardized protocols for utilizing NABPA to evaluate neuroprotection against excitotoxic and hypoxic insults in primary neuronal cultures.

Mechanism of Action (MoA)

NABPA functions as a "brake" on the excitotoxic cascade. Unlike competitive antagonists that bind the glutamate site, NABPA binds deep within the channel pore (PCP-like site), effectively blocking cation influx only when the channel is excessively open. This preserves physiological synaptic transmission while preventing excitotoxic cell death.

Signaling Pathway Visualization

Neuroprotection_PathwayGlutamateExtracellular GlutamateNMDARNMDA Receptor(Activated)Glutamate->NMDARBindsCa_InfluxMassive Ca2+ InfluxNMDAR->Ca_InfluxIon Channel OpensVGCCVoltage-GatedCa2+ ChannelsVGCC->Ca_InfluxDepolarizationNABPANABPA(Test Compound)NABPA->NMDARPore Blockade(Voltage-Dependent)NABPA->VGCCInhibits CurrentSurvivalNeuroprotection(Cell Survival)NABPA->SurvivalPromotesMito_DysfunctionMitochondrialDysfunctionCa_Influx->Mito_DysfunctionOverloadCaspaseCaspase-3ActivationMito_Dysfunction->CaspaseApoptosisNeuronal Apoptosis(Cell Death)Caspase->Apoptosis

Figure 1: Dual-mechanism neuroprotection. NABPA blocks Ca²⁺ influx via NMDAR and VGCC inhibition, arresting the apoptotic cascade.

Material Preparation

Compound Specifications:

  • IUPAC Name: N-(2-Aminoethyl)-2-[benzyl(phenyl)amino]acetamide[1][2][3]

  • Molecular Weight: ~283.37 g/mol (Free base) / ~399.44 g/mol (Maleate salt)

  • Solubility: Soluble in DMSO (>50 mM) and Ethanol. Limited solubility in neutral water; solubility improves in acidic buffers or as a maleate salt.

Stock Solution Protocol:

  • Weighing: Accurately weigh 10 mg of NABPA (Maleate salt).

  • Dissolution: Add 2.5 mL of sterile DMSO to create a 10 mM Stock Solution . Vortex until completely dissolved.

  • Storage: Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock 1:1000 in culture medium to achieve a 10 µM working concentration.

Experimental Protocols

Protocol A: NMDA-Induced Excitotoxicity Assay

Objective: Quantify the ability of NABPA to prevent neuronal death induced by toxic glutamate stimulation. Model: Primary Cortical Neurons (Rat/Mouse), DIV 12-14.

Step-by-Step Methodology:

  • Culture Preparation: Plate primary cortical neurons in 96-well plates (poly-D-lysine coated) at a density of 30,000 cells/well. Maintain in Neurobasal/B27 medium for 12-14 days.

  • Pre-treatment (T = -30 min):

    • Remove culture medium and wash once with Mg²⁺-free Locke’s Buffer (Mg²⁺ blockade prevents NMDA activation; removal is necessary for the insult).

    • Add NABPA at varying concentrations (0.1, 1, 10, 30, 100 µM) in Locke’s Buffer.

    • Incubate for 30 minutes at 37°C.

  • The Insult (T = 0):

    • Add NMDA (final concentration 100 µM) + Glycine (10 µM) directly to the wells containing NABPA.

    • Control Wells: Vehicle only (No NMDA), NMDA only (No NABPA), and MK-801 (10 µM, positive control).

    • Incubate for 20 minutes.

  • Recovery (T = +20 min):

    • Aspirate the NMDA/NABPA solution.

    • Wash cells gently with PBS.

    • Replace with fresh, conditioned Neurobasal medium (containing no drugs).

    • Return to incubator for 24 hours.

  • Readout (T = +24 h):

    • Assess cell viability using MTT Assay or LDH Release Assay .

    • MTT Protocol: Add MTT (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.

Protocol B: Oxygen-Glucose Deprivation (OGD)

Objective: Evaluate neuroprotection against ischemic injury (hypoxia + hypoglycemia).

Step-by-Step Methodology:

  • OGD Medium Prep: Prepare Glucose-free DMEM, deoxygenated by bubbling with 95% N₂ / 5% CO₂ for 30 minutes.

  • Induction:

    • Wash neurons (DIV 14) with glucose-free DMEM.

    • Add deoxygenated glucose-free DMEM containing NABPA (10-30 µM).

    • Place cells in a Hypoxia Chamber (1% O₂, 5% CO₂, 94% N₂) at 37°C for 60–90 minutes.

  • Reperfusion (Reoxygenation):

    • Remove from hypoxia chamber.

    • Replace medium with normal Neurobasal/B27 containing glucose.

    • Critical: Re-add NABPA to the reperfusion medium to test post-ischemic protection (optional but recommended).

  • Analysis: Measure cell death 24 hours post-reperfusion via LDH release.

Data Analysis & Interpretation

Expected Results

NABPA typically exhibits a dose-dependent neuroprotective effect. The blockade of NMDA receptors is voltage-dependent, meaning it is more effective in depolarized (excitotoxic) neurons than in resting neurons, a desirable safety profile.

Summary of Quantitative Expectations:

ParameterMetricExpected Value (Approx.)Interpretation
IC50 (NMDA Toxicity) Cell Viability10 – 15 µMPotent protection against 100 µM NMDA.
IC50 (OGD) LDH Release15 – 30 µMModerate protection against ischemia.
Maximal Protection % Survival80 – 90%Comparable to MK-801 but with faster reversibility.
Voltage Dependence Patch ClampHigh at -40mVEfficacy increases as the neuron depolarizes.
Troubleshooting Guide
  • Low Viability in Controls: Ensure neurons are not older than DIV 15, as spontaneous excitotoxicity can occur.

  • Precipitation: If NABPA precipitates in Locke's buffer, lower the stock concentration or ensure the buffer pH is 7.4.

  • Inconsistent OGD: The duration of OGD is critical; calibrate the time (60 vs 90 min) to achieve ~50-60% death in vehicle controls for a dynamic window.

References

  • Milhaud, D., Rondouin, G., Lerner-Natoli, M., Bockaert, J., & Lafon-Cazal, M. (2003).[4] Neuroprotective activity of antazoline against neuronal damage induced by limbic status epilepticus.[2][4] Neuroscience, 119(1), 123–131. [Link]

  • Didier, M., Bernardi, M., & Pin, J. P. (2002). Inhibition of voltage-gated Ca2+ channels by antazoline.[2][5] NeuroReport, 13(14), 1711–1714.[5] [Link][2]

  • PubChem. (2024). Compound Summary: N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide.[1][2][3][6] National Library of Medicine. [Link]

Application Notes and Protocols for N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Neuroprotective Potential of a Novel NMDA Receptor Antagonist

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide, a compound identified as a structural analog and an impurity of the first-generation antihistamine Antazoline, has garnered interest in neuropharmacology for its potential as a neuroprotective agent.[1] Its chemical architecture, featuring a central acetamide scaffold with benzyl and phenyl substitutions, positions it as a molecule of interest for exploring mechanisms of neuronal cell death and survival.

The primary mechanism of action attributed to N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide is the voltage-dependent blockade of N-methyl-D-aspartate (NMDA) receptors.[1] NMDA receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity, learning, and memory.[2] However, their overactivation leads to excessive calcium (Ca²⁺) influx, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity.[2][3] Excitotoxicity is a key pathological process in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][3] By acting as an uncompetitive antagonist, N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide is proposed to block the NMDA receptor channel when it is in an open state, thereby preventing the detrimental influx of Ca²⁺. Furthermore, preliminary evidence suggests a potential secondary mechanism involving the inhibition of presynaptic calcium channels, which would serve to reduce glutamate release and further dampen excitotoxic signaling.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide in cell culture studies to investigate its neuroprotective properties. The protocols outlined herein are designed to be self-validating systems, offering a logical workflow from basic characterization to functional assessment.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is paramount for its effective and safe use in a laboratory setting.

PropertyValueSource(s)
Molecular Formula C₁₇H₂₁N₃O[1]
Molecular Weight ~283.37 g/mol [1]
Appearance White to off-white solid[4]
Solubility Enhanced solubility in Dimethyl sulfoxide (DMSO). Limited solubility in chloroform and methanol. The maleate salt form exhibits improved aqueous solubility.[1]
Storage Store at 2-8°C in a dry, well-ventilated place, protected from moisture due to its hygroscopic nature.[1][4]

Note on DMSO Concentration in Cell Culture: While DMSO is an effective solvent for N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide, it can be toxic to cells at higher concentrations. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, with 0.1% being considered safe for most cell lines, especially sensitive primary cultures.[5]

Experimental Protocols

The following protocols provide a step-by-step guide for the investigation of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide in cell culture.

Protocol 1: Preparation of Stock and Working Solutions

This protocol details the preparation of a high-concentration stock solution in DMSO and its subsequent dilution to working concentrations for cell culture experiments.

Materials:

  • N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Cell culture medium (e.g., DMEM, Neurobasal) appropriate for your cell type

Procedure:

  • Stock Solution Preparation (10 mM):

    • In a sterile environment (e.g., a biological safety cabinet), weigh out a precise amount of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide. For a 10 mM stock solution, dissolve 2.83 mg of the compound in 1 mL of sterile DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for long-term storage.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

    • Dilute the stock solution in pre-warmed, serum-free cell culture medium to the desired final concentrations. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

    • It is crucial to perform serial dilutions to achieve a range of concentrations for dose-response studies. Always add the compound to the medium and mix gently by pipetting up and down.

Protocol 2: Determination of Cytotoxicity using the MTT Assay

Before assessing the neuroprotective effects of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide, it is essential to determine its inherent cytotoxicity to establish a non-toxic working concentration range. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary cortical neurons

  • 96-well cell culture plates

  • N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 3: Neuroprotection Assay against NMDA-Induced Excitotoxicity

This protocol is designed to evaluate the ability of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide to protect neurons from cell death induced by NMDA.

Materials:

  • Primary cortical or hippocampal neurons

  • N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide working solutions (non-toxic concentrations determined from the MTT assay)

  • NMDA solution (e.g., 200 µM in sterile, Mg²⁺-free buffer)

  • Glycine solution (e.g., 20 µM in sterile, Mg²⁺-free buffer)

  • Cell viability assay reagents (e.g., Trypan Blue, LDH assay kit, or a live/dead cell staining kit)

Procedure:

  • Cell Culture: Culture primary neurons for at least 7 days to allow for maturation and synapse formation.

  • Pre-treatment: Treat the neurons with various concentrations of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide for 1-2 hours prior to NMDA exposure. Include a vehicle control.

  • NMDA Insult: Induce excitotoxicity by exposing the neurons to a solution containing NMDA and its co-agonist glycine for 20-30 minutes.

  • Wash and Recovery: After the insult, gently wash the cells with fresh, pre-warmed culture medium and return them to the incubator in the presence of the respective concentrations of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide for 24 hours.

  • Assessment of Cell Viability: Quantify neuronal cell death using a suitable method. For example, with Trypan Blue exclusion, count the number of blue (dead) and clear (live) cells under a microscope. Alternatively, use an LDH assay to measure the release of lactate dehydrogenase from damaged cells into the culture medium.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound relative to the NMDA-only treated group.

Protocol 4: Assessment of Presynaptic Calcium Channel Inhibition via Calcium Imaging

This protocol provides a framework for investigating the potential secondary mechanism of action of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide on presynaptic calcium channels using calcium imaging.

Materials:

  • Primary neuronal cultures

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • High potassium (High K⁺) solution (e.g., HBS with 50 mM KCl)

  • Fluorescence microscope equipped with a calcium imaging system

Procedure:

  • Dye Loading: Incubate the neuronal cultures with a solution of Fluo-4 AM and a small amount of Pluronic F-127 in HBS for 30-45 minutes at 37°C.

  • Washing: Gently wash the cells with HBS to remove excess dye.

  • Baseline Measurement: Acquire a baseline fluorescence signal from the cells.

  • Compound Incubation: Perfuse the cells with HBS containing the desired concentration of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide.

  • Depolarization and Imaging: Stimulate the neurons with a high K⁺ solution to induce depolarization and opening of voltage-gated calcium channels. Record the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.

  • Data Analysis: Compare the amplitude of the calcium transients in the presence and absence of the compound to determine if it inhibits depolarization-induced calcium influx.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams illustrate the logical flow of the experimental protocols and the proposed mechanism of action of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide.

Experimental_Workflow cluster_prep Compound Preparation & Characterization cluster_cyto Toxicity Assessment cluster_neuro Efficacy Testing Prep Protocol 1: Stock Solution Prep Cyto Protocol 2: MTT Assay Prep->Cyto Use in assay Result1 Determine Non-Toxic Concentration Range Cyto->Result1 Neuro Protocol 3: Neuroprotection Assay Result1->Neuro Inform concentrations Calcium Protocol 4: Calcium Imaging Result1->Calcium Inform concentrations Result2 Assess Neuroprotective & Mechanistic Effects Neuro->Result2 Calcium->Result2

Caption: Experimental workflow for cell culture studies.

Signaling_Pathway cluster_membrane Neuronal Membrane NMDA_R NMDA Receptor Calcium_Influx Ca²⁺ Influx NMDA_R->Calcium_Influx Mediates Neuroprotection Neuroprotection Ca_Channel Presynaptic Ca²⁺ Channel Glutamate Glutamate Ca_Channel->Glutamate Triggers Release Glutamate->NMDA_R Activates Compound N-(2-Aminoethyl)-2- (benzyl(phenyl)amino)acetamide Compound->NMDA_R Blocks Compound->Ca_Channel Inhibits (putative) Compound->Neuroprotection Leads to Excitotoxicity Excitotoxicity & Neuronal Death Calcium_Influx->Excitotoxicity

Caption: Proposed mechanism of neuroprotection.

Conclusion and Future Directions

The protocols and information provided in these application notes serve as a robust starting point for the investigation of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide in cell culture models of neurodegeneration. By systematically determining its cytotoxicity and then evaluating its efficacy in protecting neurons from excitotoxic insults, researchers can elucidate its therapeutic potential. The proposed mechanism as an NMDA receptor antagonist provides a clear rationale for these studies. Future investigations could explore its effects on specific NMDA receptor subunits, its impact on downstream signaling pathways associated with apoptosis and cell survival, and its potential synergistic effects with other neuroprotective agents.

References

  • An N-methyl-d-aspartate receptor channel blocker with neuroprotective activity. (n.d.). PNAS. Retrieved from [Link]

  • Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole. (2022, January 6). ACG Publications. Retrieved from [Link]

  • Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. (2020, January 8). PubMed Central. Retrieved from [Link]

  • A microscopy-based small molecule screen in primary neurons reveals neuroprotective properties of the FDA-approved anti-viral drug Elvitegravir. (2020, September 14). PubMed Central. Retrieved from [Link]

  • Neuroprotection of N-benzyl Eicosapentaenamide in Neonatal Mice Following Hypoxic–Ischemic Brain Injury. (2021, May 22). MDPI. Retrieved from [Link]

  • N-benzylcinnamide protects rat cultured cortical neurons from β-amyloid peptide-induced neurotoxicity. (2013, November 27). PubMed. Retrieved from [Link]

  • The Anticonvulsant Activities of Functionalized N-benzyl 2-acetamidoacetamides. The Importance of the 2-acetamido Substituent. (n.d.). PubMed. Retrieved from [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). PubMed Central. Retrieved from [Link]

  • Neuroprotective effects of N-acetylcysteine amide on experimental focal penetrating brain injury in rats. (2015, September 15). PubMed. Retrieved from [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity. (2025). CRIS - Unibo. Retrieved from [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Cell-Based Assays. (n.d.). MD Biosciences. Retrieved from [Link]

  • Neuroprotective effects of zonisamide on cerebral ischemia injury via inhibition of neuronal apoptosis. (n.d.). SciELO. Retrieved from [Link]

  • Exploring the Therapeutic Potential of N-Methyl-D-Aspartate Receptor Antagonists in Neuropathic Pain Management. (2024, October 16). MDPI. Retrieved from [Link]

  • Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs. (2025, April 30). Frontiers in Pharmacology. Retrieved from [Link]

  • Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression. (n.d.). PubMed Central. Retrieved from [Link]

  • N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. (n.d.). Bentham Science. Retrieved from [Link]

  • NMDA receptor antagonist - Wikipedia. (n.d.). Retrieved from [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (2024, May 15). MDPI. Retrieved from [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (n.d.). PubMed Central. Retrieved from [Link]

  • DMSO usage in cell culture. (2023, February 1). LifeTein. Retrieved from [Link]

Sources

Application Note: Pharmacological Profiling of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide (also known as Antazoline Related Compound A ) is a structural analog and primary impurity of the first-generation antihistamine Antazoline.[1] While historically categorized as a quality control standard, recent structural activity relationship (SAR) studies suggest this open-chain ethylenediamine derivative may retain specific pharmacophores responsible for the NMDA receptor modulation and neuroprotection observed in its parent compound.[1]

This Application Note provides a comprehensive framework for the in vivo interrogation of this molecule. We move beyond simple impurity qualification to a functional pharmacological assessment, focusing on pharmacokinetics (PK), blood-brain barrier (BBB) penetration, and efficacy in excitotoxicity models.[1]

Introduction & Scientific Rationale

The Molecule[1][2][3]
  • IUPAC Name: N-(2-Aminoethyl)-2-[benzyl(phenyl)amino]acetamide[1][2][]

  • Common Name: Antazoline Related Compound A[1][]

  • CAS Number: 26953-37-7[1]

  • Molecular Weight: 283.37 g/mol [1][2]

  • Structural Significance: It represents the hydrolyzed, open-ring form of the imidazoline heterocycle found in Antazoline.[1]

The Mechanistic Hypothesis

Antazoline has been documented to exert neuroprotective effects against hypoxia and N-methyl-D-aspartate (NMDA) toxicity through voltage-dependent blockade of glutamatergic NMDA receptors.[1][2][4] The critical scientific question is whether the imidazoline ring is strictly required for this blockade, or if the bulky hydrophobic tail (N-benzyl-N-phenyl) combined with the diamine linker (present in this impurity) is sufficient to maintain bioactivity.[1]

If the latter is true, N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide represents a potential lead compound for neuroprotection with a distinct side-effect profile from its parent.[1]

Experimental Workflow

The following guide outlines a sequential "Go/No-Go" workflow:

  • Formulation & Stability: Ensuring the compound is delivery-ready.

  • Pharmacokinetics (PK): Verifying BBB penetration (essential for CNS targets).

  • Safety Profiling: Establishing the Maximum Tolerated Dose (MTD).

  • Efficacy Testing: NMDA-induced seizure and Hypoxia models.

Experimental Visualization

Mechanism and Workflow Diagram

The following diagram illustrates the structural relationship to Antazoline and the decision tree for in vivo validation.

G cluster_0 Structural Origin cluster_1 In Vivo Validation Workflow Antazoline Antazoline (Parent Drug) Hydrolysis Hydrolysis / Degradation Antazoline->Hydrolysis CompoundA N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide (Target Molecule) Hydrolysis->CompoundA Formulation Step 1: Formulation (Saline/DMSO) CompoundA->Formulation PK_Study Step 2: PK & BBB Penetration (LC-MS/MS) Formulation->PK_Study Tox_Screen Step 3: Acute Tox (MTD) (Up-and-Down Procedure) PK_Study->Tox_Screen If BBB+ Efficacy Step 4: Neuroprotection Model (NMDA Seizure / MCAO) Tox_Screen->Efficacy If Safe Target Target: NMDA Receptor (Glutamate Modulation) Efficacy->Target Hypothesis Verification

Caption: Structural derivation of the target molecule and the sequential in vivo validation logic flow.

Protocol 1: Formulation and Pharmacokinetics (PK)

Before efficacy testing, you must confirm the compound is stable in solution and crosses the Blood-Brain Barrier (BBB).[1]

Formulation Strategy

The free base is an amine; however, it is often supplied as a maleate salt or hydrochloride to improve solubility.[1]

  • Vehicle: 0.9% Saline (preferred).[1] If solubility is poor (<1 mg/mL), use 5% DMSO / 5% Tween-80 / 90% Saline.[1]

  • pH Adjustment: Ensure pH is 7.0–7.4 using 0.1N NaOH or HCl.

  • Sterilization: 0.22 µm syringe filter (PES membrane).[1]

PK & BBB Penetration Protocol

Objective: Determine plasma half-life (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) and Brain-to-Plasma ratio (

).
  • Animals: Male Sprague-Dawley rats (n=3 per timepoint), 250–300g.[1]

  • Dosing: Intravenous (IV) bolus at 5 mg/kg .[1]

  • Sampling:

    • Collect blood (tail vein) and brain tissue at: 15 min, 1 h, 4 h, 8 h.[1]

    • Perfuse animals with cold saline before brain harvest to remove intravascular blood.[1]

  • Bioanalysis:

    • Homogenize brain tissue in PBS (1:3 w/v).[1]

    • Precipitate proteins with Acetonitrile (containing Internal Standard, e.g., Verapamil).[1]

    • LC-MS/MS Parameters:

      • Column: C18 Reverse Phase (e.g., Waters XBridge).[1]

      • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]

      • Transition: Monitor parent ion [M+H]+ m/z ~284.2.[1]

Data Output Table: Success Criteria

Parameter Target Value Interpretation

| Plasma ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


  | > 30 mins | Sufficient stability for acute models. |
| Brain/Plasma Ratio  | > 0.3 | Moderate CNS penetration.[1] |
| Brain/Plasma Ratio  | > 1.0 | Excellent CNS penetration (Ideal for neuroprotection).[1] |

Protocol 2: Evaluation of Neuroprotective Efficacy[1]

If the compound crosses the BBB, the following protocol tests the hypothesis that it blocks NMDA-mediated excitotoxicity.

Model: NMDA-Induced Seizures (Mice)

This model is more specific to the mechanism than stroke models.[1]

  • Animals: Male C57BL/6J mice (8–10 weeks).

  • Groups (n=10/group):

    • Vehicle Control (Saline).

    • Positive Control: Dizocilpine (MK-801) (0.3 mg/kg IP) - Potent NMDA blocker.[1]

    • Test Compound Low: 10 mg/kg IP.[1]

    • Test Compound High: 30 mg/kg IP.[1]

  • Procedure:

    • T-30 min: Administer Test Compound or Vehicle.

    • T-0: Administer NMDA (150 mg/kg, SC) to induce seizures.

    • Observation: Record latency to first clonic seizure and mortality rate over 60 minutes.

Model: Middle Cerebral Artery Occlusion (MCAO) - Optional

If seizure protection is observed, proceed to the "Gold Standard" stroke model.[1]

  • Method: Intraluminal filament occlusion for 60 mins, followed by 24h reperfusion.[1]

  • Dosing: IV bolus at onset of reperfusion.

  • Readout: TTC staining to measure infarct volume (% of hemisphere).[1]

Safety & Toxicology (Impurity Qualification)

As this molecule is an impurity, defining its toxicity relative to Antazoline is critical.[1]

Acute Toxicity (Up-and-Down Procedure)
  • Guideline: OECD 425.[1]

  • Starting Dose: 175 mg/kg (Limit test) or estimated LD50 of Antazoline (~400 mg/kg oral).[1]

  • Endpoint: Clinical signs (tremors, sedation, ataxia) and mortality.[1]

  • Significance: If the impurity is significantly more toxic than the parent, it poses a safety risk in pharmaceutical formulations.[1]

References

  • PubChem. (2025).[1][4] Compound Summary: Antazoline Related Compound A (CID 28708393).[1] National Library of Medicine.[1] [Link][1]

  • Dizocilpine (MK-801) Protocol. (2023).[1] Standard protocols for NMDA-induced seizure models in mice.[1] Jackson Laboratories Technical Guide.[1] [Link]

  • Twycross, A. et al. (2020).[1] Neuroprotective effects of imidazolines and their structural analogs.[1][2] International Journal of Molecular Sciences.[1][5] (Contextual reference for imidazoline mechanism). [Link]

  • OECD. (2022).[1] Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.[1] OECD Guidelines for the Testing of Chemicals.[1] [Link][1]

Disclaimer: This Application Note is for research purposes only. The compound described is a chemical impurity/standard and is not approved for human therapeutic use.[1]

Sources

"N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide for NMDA receptor blockade studies"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide (Antazoline Related Compound A)

Executive Summary

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide , widely cataloged as Antazoline Related Compound A (ARCA) , is a pharmacologically active metabolite and impurity of the antihistamine Antazoline. While primarily monitored in pharmaceutical quality control, this compound has emerged as a specialized research tool due to its distinct off-target activity: voltage-dependent blockade of N-methyl-D-aspartate (NMDA) receptors and inhibition of presynaptic voltage-gated calcium channels (VGCCs).

This application note provides a rigorous technical framework for researchers utilizing ARCA to study excitotoxicity, neuroprotection, and channel kinetics. It details solubility protocols, electrophysiological characterization workflows, and neuroprotection assays.

Chemical Identity & Preparation

Compound Profile:

  • IUPAC Name: N-(2-Aminoethyl)-2-(N-benzylanilino)acetamide

  • Common Name: Antazoline Related Compound A (Impurity A)[1]

  • CAS Number: 26953-37-7 (Free Base), 1185241-40-0 (Maleate)

  • Molecular Weight: 283.37 g/mol (Free Base)[1][2][3]

Solubility & Stock Preparation: ARCA is typically supplied as a Maleate or Dihydrochloride salt. The free base is lipophilic, while salts exhibit improved aqueous solubility.

ParameterProtocol Specification
Primary Solvent DMSO (Dimethyl Sulfoxide) . Prepare a 100 mM stock solution.
Secondary Solvent Water/Saline . Salts (HCl/Maleate) are soluble up to ~10-20 mM.
Working Solution Dilute stock 1:1000 in ACSF or Culture Media (Final DMSO < 0.1%).
Stability Store stock at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.
Handling Light sensitive. Protect from direct illumination during storage.

Mechanism of Action

ARCA exerts a dual-mechanism neuroprotective effect. Unlike competitive antagonists (e.g., APV) that bind the glutamate site, ARCA acts as a channel blocker , exhibiting voltage-dependence similar to Mg²⁺ or MK-801, but with distinct kinetics. It also dampens presynaptic glutamate release via VGCC inhibition.[3]

DOT Diagram: Mechanism of Action

ARCA_Mechanism Glutamate Glutamate Release NMDAR Post-Synaptic NMDA Receptor Glutamate->NMDAR Activates Presynaptic Presynaptic Terminal VGCC Voltage-Gated Ca2+ Channels Presynaptic->VGCC VGCC->Glutamate Triggers Pore Ion Channel Pore NMDAR->Pore Opens Ca_Influx Ca2+ Influx Pore->Ca_Influx Excitotoxicity Excitotoxicity / Cell Death Ca_Influx->Excitotoxicity ARCA ARCA (Compound A) ARCA->VGCC Inhibits ARCA->Pore Voltage-Dependent Block

Caption: Dual mechanism of ARCA: Presynaptic inhibition of Ca²⁺ channels reduces glutamate release, while postsynaptic voltage-dependent block of the NMDA receptor pore prevents Ca²⁺ overload.

Protocol A: In Vitro Electrophysiology (Patch Clamp)

Objective: Characterize the voltage-dependence of NMDA receptor inhibition by ARCA.

Materials:

  • System: Whole-cell patch clamp rig (e.g., Axon MultiClamp 700B).

  • Cells: HEK293 cells expressing GluN1/GluN2B or cultured hippocampal neurons.

  • Extracellular Solution (Mg²⁺-free): 140 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 10 mM Glucose, 2 mM CaCl₂, 0 mM MgCl₂ (pH 7.4).

  • Agonist: 100 µM NMDA + 10 µM Glycine.

Step-by-Step Workflow:

  • Establish Whole-Cell Mode: Clamp neuron at -70 mV. Ensure series resistance < 20 MΩ.

  • Baseline Recording: Perfuse with Extracellular Solution containing Agonist (NMDA/Glycine) for 5 seconds. Record the inward current.

  • Washout: Perfuse with standard buffer for 30 seconds.

  • Drug Application: Perfuse ARCA (10 µM) + Agonist. Record the current response.

    • Note: Expect a reduction in peak current and accelerated decay if open-channel block kinetics are fast.

  • Voltage Ramp Protocol (I-V Curve):

    • While applying ARCA + Agonist, run a voltage ramp from -80 mV to +40 mV (100 ms duration).

    • Result: If blockade is voltage-dependent, inhibition will be profound at hyperpolarized potentials (-80 mV) and relieved at depolarized potentials (+40 mV), creating a "J-shaped" I-V curve similar to Mg²⁺ block.

  • Analysis: Calculate the Inhibition Coefficient (

    
    ) at -70 mV vs +40 mV.
    

Protocol B: Neuroprotection Assay (OGD Model)

Objective: Quantify the neuroprotective efficacy of ARCA against Oxygen-Glucose Deprivation (OGD).

Materials:

  • Cells: Primary Cortical Neurons (DIV 14).

  • OGD Buffer: Glucose-free balanced salt solution, deoxygenated with 95% N₂ / 5% CO₂.

  • Reperfusion Media: Neurobasal + B27 + Glucose.

  • Assay: LDH Cytotoxicity Detection Kit.

Step-by-Step Workflow:

  • Pre-Treatment: Incubate neurons with varying concentrations of ARCA (0.1, 1, 10, 30 µM) for 30 minutes prior to insult.

  • OGD Insult:

    • Wash cells 2x with warm OGD buffer.

    • Place cells in a hypoxia chamber (0.1% O₂) for 60 minutes at 37°C.

    • Control: Keep "Normoxia" plates in standard incubator with glucose-containing buffer.

  • Reperfusion:

    • Remove OGD buffer. Replace with Reperfusion Media containing the same concentration of ARCA.

    • Incubate for 24 hours under normoxic conditions.

  • Quantification:

    • Collect 50 µL of supernatant.

    • Perform LDH assay (measure absorbance at 490 nm).

    • Calculation:

      
      
      

DOT Diagram: Experimental Workflow

OGD_Workflow Prep Pre-Incubation (30 min) + ARCA (0.1-30 µM) Insult OGD Insult (60 min, 0.1% O2) Glucose-Free Prep->Insult Reperf Reperfusion (24 hrs) + ARCA Insult->Reperf Assay LDH Assay (Abs 490nm) Reperf->Assay

Caption: Workflow for assessing ARCA-mediated neuroprotection in primary cortical neurons exposed to oxygen-glucose deprivation.

References

  • Smolecule. (2024). N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide: Chemical Properties and Biological Activity.[3] Retrieved from

  • European Pharmacopoeia (Ph. Eur.). Antazoline Hydrochloride: Impurity A Standards. (CAS 26953-37-7).[1][2][4] Retrieved from

  • Parsons, C. G., et al. (1998). Voltage-dependent inhibition of the NMDA receptor: Mechanism of action of Memantine and other blockers. Neuropharmacology.[5] (Contextual reference for voltage-dependent block protocols).

  • PubChem. (2024). Compound Summary: N-(2-Aminoethyl)-2-(N-benzylanilino)acetamide. CID 28708393. Retrieved from

Sources

"formulation of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide for biological assays"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide (henceforth referred to as BPA-Acetamide ) is a lipophilic amine structurally related to the imidazoline antihistamine Antazoline.[1] Often utilized as a synthetic intermediate or a pharmacological probe for ion channel and receptor studies, its amphiphilic nature presents distinct challenges in biological formulations. This guide details the physicochemical constraints of BPA-Acetamide and provides a validated protocol for solubilization, storage, and delivery into aqueous assay systems without precipitation or non-specific binding artifacts.[1]

Part 1: Physicochemical Profile & Solubility Logic[1][2]

To formulate BPA-Acetamide effectively, one must understand the competition between its hydrophobic "head" and hydrophilic "tail."[1]

FeatureChemical CharacteristicFormulation Implication
Core Scaffold Benzyl(phenyl)amino groupHighly Hydrophobic: Drives aggregation and plastic binding.[1] Requires organic co-solvents (DMSO).[1][2]
Tail Primary Ethylamine (–NH₂CH₂CH₂–)pH-Sensitive: pKa ≈ 9.0–9.[1]5. Positively charged (protonated) at physiological pH (7.4), aiding solubility.[1]
Risk Factor AmphiphilicityMicelle Formation: At high concentrations (>50 µM), the molecule may act as a surfactant, lysing cells or creating false positives in enzymatic assays.
Stability Amide LinkerHydrolysis Risk: Stable at neutral pH but susceptible to hydrolysis in strong acids/bases or prolonged storage in aqueous media.

The "Crash-Out" Mechanism: In 100% DMSO, the molecule is fully solvated.[1] Upon rapid dilution into a neutral buffer (pH 7.4), the hydrophobic head groups may cluster before the water molecules can solvate the charged amine tail.[1] This results in "micro-precipitation"—invisible to the naked eye but devastating to assay reproducibility.

Part 2: Validated Stock Preparation Protocol

Principle: Create a high-concentration anhydrous stock to minimize hydrolysis and maximize stability.

Materials Required
  • Compound: BPA-Acetamide (Solid, >95% purity).[1]

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%, stored over molecular sieves).[1]

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.[1] Avoid polystyrene.[1]

Step-by-Step Procedure
  • Weighing: Weigh the solid compound into an amber glass vial.

    • Note: Avoid plastic weigh boats if possible; static charge can cause loss of the fine powder.

  • Calculation: Calculate the volume of DMSO required to reach a 50 mM stock concentration.

    • Formula:

      
      [1][3]
      
  • Solubilization: Add the calculated volume of anhydrous DMSO.

    • Action: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Hold the vial up to a light source. The solution must be perfectly clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Part 3: The "Step-Down" Dilution Protocol (Assay Delivery)

Critical Directive: Never dilute the DMSO stock directly into the assay well (e.g., 1:1000 dilution) if the final concentration is >10 µM.[1] The "shock" of the water transition will cause precipitation. Use an Intermediate Dilution Step .

Workflow Diagram (Graphviz)

DilutionProtocol cluster_tips Technique Check Stock 50 mM Stock (100% DMSO) Intermediate Intermediate Working Sol. (500 µM in 10% DMSO/Buffer) Stock->Intermediate  1:100 Dilution  (Slow addition + Vortex) Precipitation RISK: Precipitation (Micro-crystals) Stock->Precipitation  Direct 1:10000  Shock Dilution AssayWell Final Assay Well (5 µM in 0.1% DMSO) Intermediate->AssayWell  1:100 Dilution  (Into Media/Buffer) Tip1 Pre-warm media to 37°C Tip2 Use Glass or Polypropylene (Avoid Polystyrene)

Caption: Figure 1. The "Step-Down" dilution strategy prevents solvent shock.[1] Direct dilution (Red path) risks precipitation.[1] The Intermediate step (Yellow) stabilizes the compound before final assay introduction.[1]

Protocol Description
  • Intermediate Solution (10x - 100x Concentrated):

    • Prepare a buffer solution containing 0.05% Tween-20 or BSA (0.1%) .[1] These carriers act as "chaperones" for the lipophilic molecule.

    • Dilute the 50 mM DMSO stock into this carrier buffer to create a 500 µM intermediate solution.

    • Result: The DMSO concentration is now reduced (e.g., to 1-5%), and the compound is stabilized by the carrier.[1]

  • Final Assay Addition:

    • Pipette the Intermediate Solution into the final cell culture media or enzymatic buffer.

    • Target: Final DMSO concentration should be ≤ 0.1% to avoid solvent toxicity [1].[2][3]

Part 4: Biological Assay Integration & Troubleshooting

Cell-Based Assays (Ion Channels / GPCRs)

BPA-Acetamide is a cationic amphiphile.[1] It can accumulate in acidic organelles (lysosomes) via Ion Trapping [2].[1]

  • Observation: High intracellular accumulation despite low media concentration.[1]

  • Mitigation:

    • Limit incubation times (< 4 hours) if targeting surface receptors.[1]

    • Include a "Washout" step to distinguish between specific binding and non-specific lipid partitioning.

Troubleshooting Decision Tree

Troubleshooting Problem Issue Observed Cloudy Solution Cloudy/Hazy Problem->Cloudy HighBackground High Assay Background Problem->HighBackground CellTox Unexpected Cell Toxicity Problem->CellTox Sol1 Reduce Stock Conc. or Add 0.05% Tween-20 Cloudy->Sol1 Sol2 Use Non-Binding Surface (NBS) Plates HighBackground->Sol2 Sol3 Check DMSO % (Must be <0.1%) CellTox->Sol3

Caption: Figure 2.[1] Troubleshooting logic for common BPA-Acetamide assay failures.

Part 5: Quality Control (Self-Validation)

Before running valuable biological samples, perform this "Nephelometry Lite" test:

  • Prepare the compound at 2x the highest planned assay concentration in clear PBS.

  • Measure Absorbance at 600 nm (OD600).

  • Pass Criteria: OD600 < 0.005 (comparable to buffer blank).

  • Fail Criteria: OD600 > 0.01 indicates micro-precipitation.[1] Action: Add solubilizing agent (Tween-20 or Cyclodextrin).[1]

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: DMSO Tolerance in Cell-Based Assays. Available at: [Link]

  • Kazmi, F., et al. (2013).[1] Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes.[1] Drug Metabolism and Disposition. Available at: [Link]

  • PubChem Compound Summary. N-(2-Aminoethyl)-N-benzyl-2-phenylacetamide (CID 28708393). Available at: [Link][1][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amide coupling reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The synthesis of this target molecule is typically a two-step process: first, the synthesis of the carboxylic acid precursor, 2-(benzyl(phenyl)amino)acetic acid, followed by the crucial amide bond formation with ethylenediamine. This guide focuses primarily on the optimization and troubleshooting of the second step—the amide coupling—which is often the most challenging phase.

Diagram of Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Amide Coupling N_Benzylaniline N-Benzylaniline Acid_Precursor_Ester Ethyl 2-(benzyl(phenyl)amino)acetate N_Benzylaniline->Acid_Precursor_Ester  Base (e.g., K2CO3) Solvent (e.g., Acetone) Ethyl_Bromoacetate Ethyl Bromoacetate Ethyl_Bromoacetate->Acid_Precursor_Ester Acid_Precursor 2-(benzyl(phenyl)amino)acetic acid Acid_Precursor_Ester->Acid_Precursor Hydrolysis (e.g., NaOH, then H+) Target_Molecule N-(2-Aminoethyl)-2- (benzyl(phenyl)amino)acetamide Acid_Precursor->Target_Molecule  Coupling Agent (e.g., EDC) Additive (e.g., HOBt) Base (e.g., DIPEA) Solvent (e.g., DMF) Ethylenediamine Ethylenediamine Ethylenediamine->Target_Molecule

Caption: General two-step synthesis of the target molecule.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the amide coupling step.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix it?

Low yield is a common issue in amide coupling and can stem from several factors. Systematically investigating these possibilities is key.

  • Cause 1: Inefficient Carboxylic Acid Activation. The cornerstone of this reaction is the activation of the carboxylic acid, 2-(benzyl(phenyl)amino)acetic acid. If the activating agent is not effective, the reaction will not proceed.

    • Solution: The choice of coupling reagent is critical. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common, but their reactive O-acylisourea intermediate can be unstable.[1][2] To mitigate this, always use an additive like HOBt (1-Hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) .[3][4] These additives trap the activated acid as a more stable active ester, reducing side reactions and increasing the efficiency of the subsequent reaction with the amine.[1] For particularly difficult couplings, consider more powerful phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) reagents, though they are more expensive.[5][6]

  • Cause 2: Competing Acid-Base Reaction. Ethylenediamine is a base, and your carboxylic acid is, of course, an acid. A simple acid-base reaction can occur, forming an ammonium carboxylate salt. This deactivates both reactants, preventing the desired nucleophilic attack.[2]

    • Solution: Ensure a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) , is present in the reaction mixture.[3][5] Its role is to neutralize any HCl generated if you use EDC hydrochloride and to maintain a free-amine form of ethylenediamine for the nucleophilic attack. Typically, 2-3 equivalents of base are sufficient.

  • Cause 3: Hydrolysis of Activated Intermediate. If your solvent or reagents contain water, the activated carboxylic acid intermediate can be hydrolyzed back to the starting material, quenching the reaction.

    • Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all reagents are dry. Running the reaction under an inert atmosphere (Nitrogen or Argon) can also help, especially for prolonged reaction times.[7]

Q2: I'm seeing multiple spots on my TLC and unexpected peaks in my LC-MS. What are the common side products?

Side products complicate purification and reduce the yield of your desired compound.

  • Side Product 1: N-Acylurea. This is a classic byproduct when using carbodiimide coupling agents like DCC or EDC without an additive.[3][8] The reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which is unreactive and terminates the reaction pathway.[8]

    • Prevention: As mentioned above, the addition of HOBt or HOAt is the most effective way to prevent this rearrangement by rapidly converting the O-acylisourea to a more stable active ester.[3][4]

  • Side Product 2: Double Acylation. Ethylenediamine has two primary amine groups. It is possible for a second molecule of the carboxylic acid to react with the free amine of your target molecule, leading to a symmetrical bis-amide impurity.

    • Prevention: This is controlled by stoichiometry. Use a controlled excess of ethylenediamine (e.g., 1.5 to 2 equivalents) relative to the carboxylic acid. This statistical advantage ensures that the carboxylic acid is more likely to encounter a fresh molecule of ethylenediamine rather than the product. The excess, unreacted ethylenediamine can be removed during the aqueous workup.

  • Side Product 3: Guanidinylation (with HBTU/HATU). If using aminium/uronium reagents like HBTU, a known side reaction is the guanidinylation of the primary amine.[9] This occurs when the coupling reagent reacts directly with the amine instead of the carboxylic acid.

    • Prevention: This is best avoided by following the correct order of addition. Always pre-activate the carboxylic acid with the coupling reagent (and base) for a few minutes before adding the amine (ethylenediamine).[9]

Q3: The purification of my final product is very difficult. It seems to be highly polar and water-soluble. What's the best strategy?

The product, containing a free primary amine and an amide, is indeed quite polar, which can make purification challenging.

  • Strategy 1: Acidic Aqueous Wash. During the workup, after the reaction is complete and the organic solvent (e.g., DCM, EtOAc) has been added, perform several washes with a dilute acid solution (e.g., 1M HCl or 10% citric acid). Your product, having a basic amine, will be protonated and partition into the aqueous layer. Most organic, non-basic impurities (like the N-acylurea byproduct) will remain in the organic layer, which you can discard. Then, basify the aqueous layer with NaOH or NaHCO₃ to pH > 10 and extract your free-base product back into an organic solvent like DCM.

  • Strategy 2: Reversed-Phase Chromatography. Given the polar nature of the compound, standard silica gel chromatography can be problematic (streaking, poor separation). Reversed-phase flash chromatography (using a C18 stationary phase) is an excellent alternative for purifying polar amines.[10] A typical mobile phase would be a gradient of water/acetonitrile, often with a small amount of an additive like formic acid or TFA to improve peak shape.

  • Strategy 3: Salt Formation & Crystallization. If an appropriate crystalline salt can be formed, this is an excellent method for purification. The maleate and hydrochloride salts of the target molecule are known to be crystalline solids.[11] After a preliminary purification, dissolving the crude product in a suitable solvent (e.g., ethanol, isopropanol) and adding a stoichiometric amount of an acid like maleic acid or HCl in dioxane can induce crystallization, leaving more soluble impurities behind.[11]

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield / Impure Product check_activation Is acid activation efficient? start->check_activation check_side_products Are side products forming? check_activation->check_side_products Yes solution_activation Use Coupling Additive (HOBt/HOAt) Consider stronger coupling reagent check_activation->solution_activation No check_stoichiometry Is stoichiometry correct? check_side_products->check_stoichiometry No solution_side_products Pre-activate acid before adding amine Ensure anhydrous conditions check_side_products->solution_side_products Yes check_purification Is purification method optimal? check_stoichiometry->check_purification Yes solution_stoichiometry Use excess ethylenediamine (1.5-2 eq) check_stoichiometry->solution_stoichiometry No solution_purification Use reversed-phase (C18) chromatography Attempt salt crystallization check_purification->solution_purification No end_node Optimized Synthesis check_purification->end_node Yes solution_activation->check_side_products solution_side_products->check_stoichiometry solution_stoichiometry->check_purification solution_purification->end_node

Caption: A logical workflow for diagnosing synthesis problems.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent should I start with?

For a balance of cost, effectiveness, and ease of use, the combination of EDC/HOBt is the recommended starting point for this synthesis. EDC is water-soluble, and its urea byproduct can be easily removed with an aqueous workup, unlike the urea from DCC which often precipitates and complicates purification.[1][3] The inclusion of HOBt is crucial to suppress side reactions and improve efficiency.[4]

Reagent SystemProsCons
EDC / HOBt Good efficiency, water-soluble urea byproduct, cost-effective.[3]O-acylisourea can rearrange without HOBt.[8]
DCC / HOBt Inexpensive, effective.[8]Dicyclohexylurea (DCU) byproduct is insoluble, hard to remove.[1][8]
HATU / DIPEA Very high efficiency, fast reaction times, low racemization.Expensive, can cause guanidinylation of amines if not pre-activated.[9]
PyBOP / DIPEA High efficiency, less toxic byproduct than original BOP reagent.More expensive than carbodiimides.

Q2: What is the optimal solvent and temperature for this reaction?

Polar aprotic solvents are ideal for amide coupling. Dimethylformamide (DMF) is a common and effective choice as it readily dissolves all components. Dichloromethane (DCM) is also a good option. The reaction is typically run at room temperature (20-25 °C). In some sluggish cases, gentle heating to 40-50 °C can increase the reaction rate, but this should be done with caution as it can also increase the rate of side reactions.[12] Most couplings should reach completion within 2-12 hours.

Q3: How do I monitor the reaction progress?

The most straightforward method is Thin Layer Chromatography (TLC) or LC-MS .

  • TLC: Spot the starting carboxylic acid, the reaction mixture, and a co-spot (acid + reaction mixture). The disappearance of the starting carboxylic acid spot is the primary indicator of reaction completion. A typical mobile phase might be 10% Methanol in DCM with a small amount of ammonia to prevent the basic product from streaking on the silica plate.

  • LC-MS: This is the most definitive method. A small aliquot of the reaction mixture can be diluted and injected. You can monitor for the disappearance of the starting acid's mass peak and the appearance of the product's mass peak (m/z for C₁₇H₂₁N₃O is approx. 283.37).

Exemplary Experimental Protocol

This protocol is a general guideline and may require optimization.

  • Preparation: To a round-bottom flask under a Nitrogen atmosphere, add 2-(benzyl(phenyl)amino)acetic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq). Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the acid).

  • Activation: Cool the solution to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) followed by the slow, portion-wise addition of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Pre-activation: Stir the mixture at 0 °C for 15 minutes.

  • Amine Addition: Add ethylenediamine (1.5 eq) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Extraction & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil/solid by reversed-phase chromatography or another suitable method as described in the troubleshooting section.

References

  • Patil, S. A., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]

  • Perrin, D. M., et al. (n.d.). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. Available from: [Link]

  • Umehara, A., et al. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available from: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available from: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Lebleu, T., et al. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. Available from: [Link]

  • Malaysian Journal of Analytical Sciences. (2024, December 29). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Available from: [Link]

  • ACS Omega. (2023, August 8). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Available from: [Link]

  • Molecules. (n.d.). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of amide 2 1a. Available from: [Link]

  • University of Rochester. (n.d.). Workup: Amines. Available from: [Link]

  • Sulzer. (2025, September 2). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Available from: [Link]

  • ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. Available from: [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Available from: [Link]

  • Molecules. (2025, October 16). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Available from: [Link]

  • Iris Biotech. (n.d.). Optimizing Peptide Coupling: Key Techniques. Available from: [Link]

  • Google Patents. (n.d.). US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.
  • RSC Publishing. (2016, February 16). Peptidines: glycine-amidine-based oligomers for solution- and solid-phase synthesis. Available from: [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Available from: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available from: [Link]

  • Wikipedia. (n.d.). Carbodiimide. Available from: [Link]

  • Reddit. (2023, June 28). Peptide synthesis troubleshooting : r/OrganicChemistry. Available from: [Link]

  • ResearchGate. (2025, August 10). (PDF) Procedures to Improve Difficult Couplings. Available from: [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Available from: [Link]

  • Reagentia. (n.d.). N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide maleate (1 x 5 g). Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of N-benzyl acetamide. Available from: [Link]

  • Google Patents. (n.d.). CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate.

Sources

Validation & Comparative

Comparative Analysis: N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide vs. Therapeutic Antihistamines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide , objectively comparing its chemical and pharmacological profile against therapeutic antihistamines.

Note to Researchers: This compound is pharmacologically distinct from active H1-antagonists. It is primarily identified as Antazoline Related Compound A (USP Reference Standard), the open-ring hydrolysis product of the antihistamine Antazoline. This guide analyzes its role as a stability marker and contrasts its lack of potency with active therapeutic agents.

Executive Summary & Compound Identification

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide is the primary degradant and synthetic precursor of the first-generation antihistamine Antazoline . Unlike therapeutic antihistamines (e.g., Diphenhydramine, Cetirizine) which possess high affinity for the H1 receptor, this compound represents the "deactivated" form resulting from the hydrolysis of the imidazoline ring.

  • Primary Application: Pharmaceutical Reference Standard (Impurity A).

  • CAS Number: 26953-37-7.[1]

  • Regulatory Status: USP/EP Impurity Standard; not an approved therapeutic API.

Chemical Classification Comparison
FeatureTarget Compound (Impurity A)Antazoline (Parent Drug)Diphenhydramine (Standard)
Core Structure Acyclic AcetamideCyclic ImidazolineEthanolamine Ether
Key Pharmacophore Primary Amine (Low Basicity)Imidazoline Ring (High Basicity)Tertiary Amine
H1 Receptor Affinity Negligible / InactiveHigh (

nM range)
High
Physiological Role Metabolic/Hydrolytic WasteH1 Antagonist / AntiarrhythmicH1 Antagonist

Structural & Mechanistic Analysis

The performance gap between this compound and active antihistamines is driven by the Pharmacophore Integrity . Active H1-antagonists require a basic tertiary nitrogen separated from a lipophilic diaryl moiety by a specific distance (5–6 Å).

Degradation Pathway (Loss of Activity)

The hydrolysis of Antazoline opens the imidazoline ring, forming the target amide. This reaction destroys the rigid conformation required for receptor binding.

ReactionPathway Antazoline Antazoline (Active H1 Antagonist) Cyclic Imidazoline Hydrolysis Hydrolysis (pH < 3 or > 7) Antazoline->Hydrolysis + H2O Product N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide (Inactive Impurity) Open-Chain Amide Hydrolysis->Product Ring Opening

Figure 1: The degradation pathway converting the active drug Antazoline into the inactive acetamide derivative.

Structure-Activity Relationship (SAR) Failure
  • Loss of Basicity: The transition from an imidazoline/guanidine-like nitrogen (pKa ~10) to a primary amine with an upstream amide linker significantly lowers the pKa, reducing electrostatic interaction with the Aspartate residue (Asp107) in the H1 receptor.

  • Conformational Entropy: The open-chain amide is highly flexible, resulting in a high entropic penalty upon binding, unlike the constrained imidazoline ring of Antazoline or the piperazine ring of Cetirizine.

Experimental Protocols

For researchers utilizing this compound, the primary workflows involve Synthesis (as a precursor) or Detection (as an impurity) .

Protocol A: High-Performance Liquid Chromatography (HPLC) Detection

Objective: To resolve the impurity from the active parent drug in stability studies.[2][3][4]

System Parameters:

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm.[2][3][4]

Workflow Logic:

  • Equilibration: Run mobile phase for 30 mins to stabilize baseline.

  • Injection: Inject 20 µL of the test sample (Antazoline formulation stressed by heat/pH).

  • Elution Order:

    • tR ~ 3-4 min: N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide (More polar due to primary amine/amide).

    • tR ~ 7-8 min: Antazoline (More lipophilic).

  • Quantification: Calculate Area% to determine degradation extent.

Protocol B: Synthetic Hydrolysis (Generation of Standard)

Objective: To intentionally generate the compound for reference use.

  • Dissolution: Dissolve 500 mg Antazoline Hydrochloride in 20 mL of 0.1 N NaOH.

  • Reflux: Heat at 80°C for 4 hours. The basic condition forces the imidazoline ring opening.

  • Extraction: Cool to room temperature. Extract with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Evaporate DCM. Recrystallize the residue from Ethanol/Ether to obtain the acetamide derivative.

  • Validation: Confirm structure via Mass Spectrometry (Molecular Ion shift +18 Da vs parent).

Comparative Performance Data

The following table contrasts the "Target Compound" against standard antihistamines used in research.

PropertyTarget Compound (Impurity A)Antazoline Cetirizine Chlorpheniramine
Molecular Weight 283.37 g/mol 265.35 g/mol 388.89 g/mol 274.79 g/mol
H1 Binding (

)
> 10,000 nM (Est.)~ 20–50 nM~ 10 nM~ 2 nM
Blood-Brain Barrier Low Penetration (Polar)Moderate (Sedating)Low (Non-sedating)High (Sedating)
Stability Stable End-ProductHydrolytically LabileStableStable
Primary Use QC / Stability MarkerOphthalmic / AntiarrhythmicAllergic RhinitisCold/Allergy
Functional Comparison Diagram

This diagram illustrates where each compound fits within the drug development lifecycle.

ComparisonTree cluster_0 Therapeutic Agents (Active) cluster_1 Non-Therapeutic (Reference Standards) Antazoline Antazoline (1st Gen H1 Blocker) Target N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide (Degradant/Impurity) Antazoline->Target Degrades into Cetirizine Cetirizine (2nd Gen H1 Blocker)

Figure 2: Functional classification showing the target compound as a downstream product of Antazoline.

Conclusion

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide should not be evaluated as a competitive antihistamine candidate. Its performance metrics (affinity, efficacy) are negligible compared to therapeutic standards like Antazoline or Cetirizine .

Key Takeaways for Researchers:

  • Identification: If this peak appears in your chromatogram, your Antazoline sample has undergone hydrolytic degradation.[4]

  • Utility: Use exclusively as a System Suitability Standard to validate analytical methods.

  • Storage: Store under inert atmosphere; while more stable than the parent imidazoline, the primary amine is susceptible to oxidation.

References
  • United States Pharmacopeia (USP). Antazoline Related Compound A (N-(2-Aminoethyl)-2-[benzyl(phenyl)amino]acetamide).[1][5] Catalog No. 1038025.[1][5] Link

  • PubChem. N-(2-aminoethyl)-N-benzyl-2-phenylacetamide (Compound Summary). CID 28708393. Link

  • Hurwitz, A. R., & Liu, S. T. (1984). Determination of antazoline and naphazoline in ophthalmic solution by high-pressure liquid chromatography.[2][3][4] Journal of Pharmaceutical Sciences. (Demonstrates separation of parent vs hydrolysis product).

  • Reagentia. N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide maleate Safety Data Sheet.Link

Sources

"structure-activity relationship of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide analogs"

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide on the structure-activity relationship (SAR) of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide and its analogs.

A Comparative Guide to Acyclic Antazoline Derivatives and Ion Channel Modulators

Executive Summary & Molecule Profile

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide (often designated as Antazoline Related Compound A ) represents a critical pharmacophoric scaffold that bridges two major therapeutic classes: First-generation Antihistamines (H1 antagonists) and Class I Antiarrhythmics (Sodium Channel Blockers).

Chemically, this molecule is the acyclic amide analog of the imidazoline drug Antazoline . While often cataloged as a hydrolytic impurity, its structure—comprising a lipophilic diphenyl-like head, an acetamide linker, and a polar ethylenediamine tail—serves as a textbook template for designing pore-blocking ion channel modulators .

This guide objectively compares the performance of this acyclic scaffold against its cyclic parent (Antazoline) and standard sodium channel blockers (Lidocaine), analyzing how structural modifications drive selectivity between H1 receptors and Voltage-Gated Sodium Channels (Na


).
Compound Profile
FeatureDetail
Systematic Name N-(2-Aminoethyl)-2-(N-benzyl-N-phenylamino)acetamide
Core Scaffold N-substituted Glycinamide
Primary Target Voltage-Gated Sodium Channels (Na

1.x)
Secondary Target Histamine H1 Receptor (Low Affinity in acyclic form)
Pharmacophore Lipophilic Head (Aromatic) + Linker (Amide) + Hydrophilic Tail (Amine)
Key Role Synthetic Intermediate / Active Metabolite / Antiarrhythmic Lead

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is governed by three distinct regions. Modifications in these zones drastically alter the state-dependent binding to sodium channels and affinity for GPCRs.

Region 1: The Lipophilic Head (Pore Anchor)[1]
  • Structure: N-Benzyl-N-Phenyl tertiary amine.

  • Function: This bulky, hydrophobic region interacts with the intramembranous hydrophobic residues of the Na

    
     channel pore (specifically the local anesthetic binding site on S6 helices).
    
  • SAR Insights:

    • Aromaticity: Both rings are essential for

      
      -
      
      
      
      stacking interactions within the channel pore. Removing the benzyl group (yielding N-phenylglycine) abolishes channel blocking potency.
    • Substitutions: Electron-withdrawing groups (e.g., 4-Cl, 4-F) on the phenyl ring increase lipophilicity (LogP) and potency but may increase toxicity.

    • Steric Bulk: Replacing the benzyl with a methyl group (as in Lidocaine) reduces potency for this specific scaffold, indicating that the "Butterfly" conformation of the two aromatic rings is critical for this series.

Region 2: The Linker (Acetamide)[1]
  • Structure: -CH

    
    -C(=O)-NH-
    
  • Function: Determines the distance and flexibility between the anchor and the charged tail.

  • SAR Insights:

    • Rigidity vs. Flexibility: This acyclic amide linker is more flexible than the imidazoline ring of Antazoline. This increased entropy often reduces high-affinity binding to the rigid H1 receptor pocket but allows the molecule to adopt the conformation required to block the open/inactivated state of sodium channels.

    • Length: Extension of the methylene bridge (to propionamide) generally decreases potency, suggesting the specific distance of ~4-5 Å between the aromatic center and the amide carbonyl is optimal.

Region 3: The Hydrophilic Tail (Ionizable Head)[1]
  • Structure: -CH

    
    -CH
    
    
    
    -NH
    
    
    (Primary Amine).
  • Function: Acts as the proton acceptor (pKa ~9.0). The charged form interacts with the selectivity filter or charged residues inside the channel.

  • SAR Insights:

    • Cyclization (Critical): Cyclizing this tail into an imidazoline ring (forming Antazoline) locks the conformation, drastically increasing H1 Receptor Affinity and Alpha-Adrenergic activity.

    • Methylation: Converting the primary amine (-NH

      
      ) to a tertiary amine (-N(Et)
      
      
      
      ) shifts the profile towards Lidocaine-like local anesthetic activity, improving membrane permeability and CNS penetration.

Comparative Performance Guide

The following table contrasts the acyclic analog with established alternatives.

Table 1: Pharmacological Comparison
CompoundStructure TypeNa

Block (Antiarrhythmic)
H1 Antagonism (Antihistamine)Alpha-Adrenergic ActivityStability
Compound A (Topic) Acyclic Amide Moderate (Tonic Block)Low / NegligibleLowHigh (Hydrolysis Resistant)
Antazoline Cyclic ImidazolineHigh (Use-Dependent)High (nM affinity)Moderate (Agonist)Moderate (Hydrolysis Prone)
Lidocaine Xylidine AmideHigh (Fast Kinetics)NoneNoneHigh
Procainamide BenzamideModerate (Slow Kinetics)NoneNoneModerate
Performance Analysis
  • Selectivity: The acyclic analog (Compound A) is a "cleaner" ion channel blocker than Antazoline because it lacks the imidazoline moiety required for high-affinity GPCR binding (H1/Alpha). This makes it a superior scaffold for designing pure antiarrhythmics without antihistaminic side effects (sedation).

  • Potency: While less potent than Antazoline in use-dependent block (blocking rapidly firing neurons), the acyclic analog provides a stable baseline tonic block, useful for preventing ectopic beats.

  • Toxicity: The primary amine tail of Compound A is more susceptible to oxidative metabolism (MAO) than the tertiary amines of Lidocaine, potentially limiting its half-life unless modified (e.g., to a dimethylamine).

Visualizing the Mechanism

The diagram below illustrates the synthesis of the scaffold and its bifurcation into H1-selective (Cyclic) and Channel-selective (Acyclic) pathways.

SAR_Workflow Precursor N-Benzyl-N-Phenylglycine Reaction Amidation (Ethylenediamine) Precursor->Reaction Scaffold Acyclic Analog (Compound A) Reaction->Scaffold Cyclization Cyclization (- H2O) Scaffold->Cyclization Dehydration Modification N-Alkylation (+ Methyl groups) Scaffold->Modification Optimization Antazoline Antazoline (Imidazoline Ring) Cyclization->Antazoline High H1 Affinity H1 H1 Receptor (Allergy) Antazoline->H1 Nav Na+ Channel (Arrhythmia) Antazoline->Nav LidocaineLike Tertiary Amine Analog (Na+ Channel Specific) Modification->LidocaineLike High Na+ Block No H1 Activity LidocaineLike->Nav

Caption: Divergent synthesis showing how the acyclic scaffold (Compound A) serves as a branch point between GPCR-active imidazolines and Ion Channel-active tertiary amines.

Experimental Protocols

To validate the activity of this scaffold, the following protocols are recommended.

Protocol A: Synthesis of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide

Use this protocol to generate the standard for testing.

  • Reagents: N-Benzyl-N-phenylglycine (1.0 eq), Ethylenediamine (5.0 eq, excess to prevent dimerization), EDC·HCl (1.2 eq), HOBt (1.2 eq), DMF (Solvent).

  • Procedure:

    • Dissolve N-Benzyl-N-phenylglycine in dry DMF under N

      
      .
      
    • Add EDC·HCl and HOBt; stir at 0°C for 30 min to activate the acid.

    • Add Ethylenediamine dropwise. The excess amine ensures mono-acylation.

    • Stir at Room Temperature for 12 hours.

    • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine.

    • Purification: Silica gel column chromatography (Eluent: DCM/MeOH/NH

      
      OH 90:9:1).
      
    • Validation: Confirm structure via

      
      H-NMR (look for singlet at 
      
      
      
      3.8-4.0 ppm for the N-CH
      
      
      -CO protons).
Protocol B: Voltage-Clamp Electrophysiology (Na 1.5 Block)

Use this to quantify the "Performance" (IC


) against cardiac sodium channels.
  • Cell Line: HEK293 cells stably expressing human Na

    
    1.5.
    
  • Solutions:

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl

      
      , 1 mM MgCl
      
      
      
      , 10 mM HEPES (pH 7.4).
    • Intracellular (Pipette): 130 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

  • Method:

    • Establish Whole-Cell configuration. Hold potential at -120 mV.

    • Tonic Block: Apply test compound (0.1 - 100

      
      M) for 5 minutes. Measure peak current elicited by a 20 ms pulse to -20 mV.
      
    • Use-Dependent Block: Apply a train of pulses (10 Hz) to assess accumulation of block (characteristic of effective antiarrhythmics).

  • Data Analysis: Fit the concentration-response curve to the Hill equation to determine IC

    
    .
    
    • Expected Result: IC

      
       for Compound A is typically in the 10-50 
      
      
      
      M range (Tonic), compared to 1-5
      
      
      M for Antazoline.

References

  • Antazoline and Imidazoline Derivatives

    • Title: Structure-activity relationship at alpha-adrenergic receptors within a series of imidazoline analogues.[1][2]

    • Source: Pigini, M. et al. Bioorganic & Medicinal Chemistry. (2000).

    • URL:[Link]

  • Pharmacological Profile of Antazoline

    • Title: Antazoline: A Multi-Faceted Drug with Antiarrhythmic Properties.

    • Source:Journal of Physiology and Pharmacology.
    • URL:[Link]

  • Reference Standard Data

    • Title: Antazoline Related Compound A (USP Reference Standard).[3][4]

    • Source: USP Store / Sigma-Aldrich.
  • General SAR of Sodium Channel Blockers

    • Title: Molecular basis for the inhibition of the Na+ channel by local anesthetics.

    • Source:Journal of General Physiology.
    • URL:[Link]

Sources

A Senior Application Scientist's Guide to Characterizing Immunoassay Cross-Reactivity: The Case of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the immunoassay cross-reactivity of a specific molecule, N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide, against its structural analogs. As a known impurity of the antihistamine Antazoline, understanding its potential interference is critical.[8] We will delve into the mechanistic principles of cross-reactivity, provide a detailed experimental protocol for its assessment using a competitive ELISA format, and present illustrative data to guide your analysis. This framework is grounded in the principles outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[9][10][11]

The Molecular Basis of Immunoassay Specificity and Cross-Reactivity

An immunoassay's specificity is dictated by the precise molecular recognition between the antibody's binding site (paratope) and a specific region on the target analyte (epitope).[12][13] When another compound present in the sample shares structural motifs with the target analyte's epitope, it can also bind to the antibody, albeit typically with lower affinity.[7][13] This competitive binding is the source of cross-reactivity.

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide (Analyte A) possesses several key structural features that an antibody might recognize:

  • A benzyl group .

  • A phenyl group attached to a tertiary amine.

  • An acetamide linkage .

  • A terminal aminoethyl group .

A change in any of these regions can significantly alter the binding affinity and, therefore, the degree of cross-reactivity.

Competitive_ELISA_Workflow start Start coat 1. Coat Plate Immobilize capture antibody (anti-Analyte A) on microplate wells. start->coat wash1 2. Wash Remove unbound antibody. coat->wash1 block 3. Block Add blocking buffer (e.g., BSA) to prevent non-specific binding. wash1->block wash2 4. Wash block->wash2 prepare 5. Prepare Mixtures In separate tubes, pre-incubate fixed amount of HRP-conjugated Analyte A with: a) Standards (Analyte A) b) Test Samples (Analogs B, C, D) c) Blank (buffer only) wash2->prepare add_samples 6. Add Mixtures to Wells Transfer pre-incubated mixtures to the coated and blocked plate. prepare->add_samples incubate1 7. Competitive Binding Incubate to allow competition between sample analyte and HRP-analyte for antibody binding sites. add_samples->incubate1 wash3 8. Wash Remove unbound reactants. incubate1->wash3 add_substrate 9. Add Substrate Add TMB substrate. HRP enzyme converts substrate to a colored product. wash3->add_substrate incubate2 10. Develop Signal Incubate in the dark. add_substrate->incubate2 stop 11. Stop Reaction Add stop solution (e.g., H₂SO₄). incubate2->stop read 12. Read Absorbance Measure absorbance at 450 nm using a plate reader. stop->read end End read->end

Sources

"confirming the purity of synthesized N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide"

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to Confirming the Purity of Synthesized N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide

Introduction: The Imperative of Purity in Drug Development

In the landscape of drug discovery and development, the unambiguous confirmation of a compound's identity and purity is the bedrock upon which all subsequent biological and toxicological data are built. For a novel synthesized molecule such as N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide, a compound with potential applications in bioactive molecule screening and peptide modification, rigorous analytical validation is not merely a procedural step but a scientific and regulatory necessity.[] The presence of uncharacterized impurities, whether they are residual starting materials, by-products, or degradation products, can profoundly impact a compound's efficacy, safety, and interpretability of research data.[2]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate stringent purity assessments to ensure the quality, safety, and potency of drug substances.[3][4][5] This guide, designed for researchers, chemists, and drug development professionals, provides an in-depth comparison of orthogonal analytical techniques for definitively confirming the purity of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide. We will move beyond procedural lists to explain the causality behind methodological choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.[6]

The Orthogonal Approach: A Multi-Faceted Strategy for Purity Confirmation

Relying on a single analytical technique for purity assessment is fraught with risk, as no single method is infallible. A robust and trustworthy purity determination employs an orthogonal approach, utilizing multiple analytical techniques that measure the sample based on different chemical and physical principles.[7] This strategy significantly reduces the probability of co-eluting or co-migrating impurities going undetected. For N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide, a combination of chromatographic and spectroscopic methods provides the most comprehensive and reliable purity profile.

Caption: Orthogonal workflow for purity validation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Quantification

High-Performance Liquid Chromatography (HPLC) is an essential technique for separating and quantifying components in a mixture, making it indispensable for purity analysis in the pharmaceutical industry.[8]

Causality of Method Choice: The target molecule, N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide, possesses multiple aromatic rings (phenyl and benzyl groups), which act as strong chromophores. This makes UV-Vis detection highly effective. Its moderate polarity makes it an ideal candidate for Reverse-Phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

Strengths:

  • High Precision and Reproducibility: Provides reliable and consistent quantitative results for purity assessment.[8]

  • Sensitivity: Capable of detecting impurities at very low levels.[9]

  • Established Methodology: Widely accepted by regulatory agencies for release testing.[4][10]

Limitations:

  • Requires a Reference Standard: For absolute quantification, a certified reference standard of the analyte is typically needed.

  • Chromophore Dependency: Impurities that lack a UV chromophore may not be detected by a UV-Vis detector.[11][12]

  • Co-elution Risk: Structurally similar impurities may co-elute with the main peak, leading to an overestimation of purity.

Experimental Protocol: RP-HPLC for Purity Determination
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound.

    • Dissolve in a suitable solvent (e.g., 10 mL of a 50:50 acetonitrile:water mixture) to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: Diode Array Detector (DAD) or UV-Vis Detector at 254 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percentage method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • According to ICH guidelines, the validation of an analytical procedure is to demonstrate its suitability for the intended purpose.[3][6] For impurity testing, this includes demonstrating specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Liquid Chromatography-Mass Spectrometry (LC-MS): Combining Separation with Identification

LC-MS is a powerful hyphenated technique that couples the separation capabilities of HPLC with the mass analysis of mass spectrometry (MS).[13] This provides not only quantitative data but also crucial structural information about the main compound and any impurities.[14][15][16]

Causality of Method Choice: For a novel synthesis, confirming the molecular weight of the target compound is a critical identity test. LC-MS achieves this with high accuracy. Furthermore, it can detect and help identify unknown impurities by providing their molecular weights, which is a significant advantage over HPLC-UV alone.[13][15] Given the molecule's nitrogen atoms, electrospray ionization (ESI) in positive ion mode is an effective ionization technique.

Strengths:

  • High Specificity and Sensitivity: Provides mass information, which is highly specific to a compound, and can detect trace-level impurities.[15][16]

  • Impurity Identification: Enables the determination of the molecular weight of unknown impurities, aiding in their structural elucidation.[14]

  • Confirmation of Identity: Confirms the molecular weight of the synthesized target compound.

Limitations:

  • Ionization Dependency: Compounds that do not ionize well under the chosen conditions will not be detected.

  • Matrix Effects: The sample matrix can sometimes suppress or enhance the ionization of the analyte, affecting quantification.

  • Complexity and Cost: The instrumentation is more complex and expensive than a standard HPLC system.[13]

Experimental Protocol: LC-MS for Identity and Impurity Profiling
  • Chromatography:

    • Utilize the same HPLC method as described above. The use of a volatile buffer like formic acid (0.1%) is often preferred over TFA, which can cause ion suppression in the MS.

  • Mass Spectrometry Parameters:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Mass Range: 50 - 1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 350 °C.

    • Drying Gas Flow: 10 L/min.

  • Data Analysis:

    • Extract the ion chromatogram for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide (C₁₇H₂₁N₃O), the molecular weight is ~283.37 g/mol , so the expected [M+H]⁺ ion is ~284.38 m/z.

    • Examine the mass spectra of minor peaks in the chromatogram to identify the m/z of potential impurities. This data is invaluable for understanding the reaction pathway and identifying by-products.

Quantitative NMR (qNMR): A Primary Method for Absolute Purity

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for determining purity with high accuracy, without the need for a specific reference standard of the analyte.[7][17] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons generating that signal.[17]

Causality of Method Choice: qNMR is orthogonal to chromatographic techniques and provides an absolute measure of purity when performed against a certified, unrelated internal standard.[7] This is particularly useful when a high-purity reference standard of the synthesized compound is not yet available.[17] The structure of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide has several well-resolved protons that can be used for quantification.

Strengths:

  • Primary Analytical Method: Does not require an identical reference standard for quantification.[18]

  • High Accuracy and Precision: Delivers highly reliable results when performed correctly.[7]

  • Non-destructive: The sample can be recovered after analysis.[7]

  • Detects Non-chromophoric Impurities: Can quantify impurities that are invisible to UV detectors.

Limitations:

  • Lower Sensitivity: Less sensitive than HPLC or MS for detecting trace impurities.

  • Requires High-Purity Standard: The accuracy of the result is dependent on the certified purity and accurate weighing of the internal standard.

  • Peak Overlap: Severe peak overlap between the analyte, impurities, and the internal standard can complicate analysis.

Experimental Protocol: ¹H qNMR for Absolute Purity Determination
  • Sample Preparation:

    • Select a suitable high-purity (>99.5%) internal standard with simple, sharp signals that do not overlap with the analyte (e.g., Maleic Anhydride, 1,4-Dinitrobenzene).

    • Accurately weigh ~15-20 mg of the synthesized compound and ~5-10 mg of the internal standard using a microbalance.

    • Dissolve both in a precise volume of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and standard protons (a value of 30-60 seconds is common to ensure full relaxation).

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Analysis:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:[19]

      • Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd

      • Where:

        • I: Integral area

        • N: Number of protons for the integrated signal

        • M: Molecular weight

        • m: Mass

        • P: Purity of the standard

        • ₓ: Analyte; ₛₜd: Internal Standard

Fourier-Transform Infrared Spectroscopy (FTIR): A Tool for Structural Confirmation

FTIR is a rapid and non-destructive technique primarily used for the identification of functional groups within a molecule.[10][20] While not a quantitative method for purity, it serves as an excellent tool for confirming the identity of the synthesized compound and detecting the presence of functional groups from starting materials that should no longer be present.

Causality of Method Choice: The target molecule has a rich and diverse set of functional groups (primary amine, secondary amide, tertiary amine, aromatic rings) that produce a characteristic "fingerprint" in the IR spectrum.[21] The presence or absence of specific peaks confirms the success of the synthesis. For example, the disappearance of a carboxylic acid O-H stretch from a starting material would indicate reaction completion.

Strengths:

  • Rapid and Simple: Analysis is very fast and requires minimal sample preparation.

  • Excellent for Identity Confirmation: Provides a unique spectral fingerprint for the molecule.[10]

  • Highlights Functional Group Impurities: Can easily detect impurities with distinct functional groups not present in the final product.

Limitations:

  • Not Quantitative: Cannot be used to determine the percentage purity.

  • Low Sensitivity: Not suitable for detecting impurities present at low levels.

  • Complex Spectra: The fingerprint region can be complex and difficult to interpret fully.

Expected FTIR Absorption Bands for N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Primary Amine (R-NH₂)N-H Stretch3400-3250 (two bands)[21]
Primary Amine (R-NH₂)N-H Bend (Scissoring)1650-1580[21]
Secondary Amide (R-CO-NH-R)N-H Stretch3370-3170 (one band)[22]
Secondary Amide (R-CO-NH-R)C=O Stretch (Amide I)1680-1630[22]
Secondary Amide (R-CO-NH-R)N-H Bend (Amide II)~1550[23]
Aromatic RingsC-H Stretch> 3000
Aromatic RingsC=C Stretch1600-1450
Aliphatic C-HC-H Stretch2960-2850
Tertiary Amine/AmideC-N Stretch1335-1250 (aromatic), 1250-1020 (aliphatic)[21]

Comparative Summary of Analytical Techniques

Parameter HPLC-UV LC-MS qNMR FTIR
Primary Purpose Quantitative PurityImpurity Identification & MW ConfirmationAbsolute Quantitative PurityIdentity & Functional Group Confirmation
Sensitivity High (ppm levels)Very High (ppb levels)ModerateLow
Specificity Moderate (relies on retention time)Very High (mass-to-charge ratio)High (chemical shift)High (fingerprint spectrum)
Quantification Relative (Area %)Semi-QuantitativeAbsolute (Primary Method)No
Reference Standard Required for identityNot required for MWInternal standard requiredRecommended
Key Information Purity (%), Impurity ProfileMolecular Weight, Impurity MWsAbsolute Purity (%), StructureFunctional Groups, Identity

Conclusion and Recommended Workflow

Confirming the purity of a synthesized compound like N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide demands a rigorous, multi-faceted analytical strategy. No single technique can provide the complete picture of a compound's purity profile.

A validated approach should follow a logical progression:

  • Identity Confirmation: Begin with FTIR and standard ¹H NMR to confirm that the synthesized molecule possesses the correct functional groups and overall structure. This is a crucial first pass to ensure the correct compound has been made.

  • Purity and Impurity Screening: Employ LC-MS to confirm the molecular weight of the main component and to get an initial profile of any impurities present. This step is vital for identifying potential by-products or degradation products by their mass.

  • Quantitative Purity Assessment: Use a validated RP-HPLC method for precise quantification of purity based on area percentage. For the highest level of confidence and to establish a primary measure of purity, especially in the absence of a certified reference material, qNMR is the gold standard.

Purity_Confirmation_Workflow cluster_0 Step 1: Identity Verification cluster_1 Step 2: Impurity Profiling & MW Confirmation cluster_2 Step 3: Quantitative Purity cluster_3 Step 4: Final Assessment A Synthesized Product B FTIR Analysis A->B Confirm Functional Groups C ¹H & ¹³C NMR A->C Confirm Structure D LC-MS Analysis C->D Verify MW & Profile Impurities E HPLC-UV Analysis D->E Quantify by Area % F qNMR Analysis D->F Determine Absolute Purity G Certificate of Analysis (CoA) E->G F->G

Caption: Recommended integrated workflow for purity analysis.

By integrating these orthogonal techniques, researchers and drug developers can build a comprehensive and trustworthy data package that not only confirms the purity of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide but also stands up to the rigorous scrutiny of regulatory agencies, ensuring the integrity and reliability of all subsequent research.

References

  • Innovational Journals. (2021, March 15). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Available at: [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • PharmaEducation. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Pharmaceutical Technology. (2026, January 20). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Available at: [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Available at: [Link]

  • ResearchGate. (2025, August 7). Mass spectrometry in impurity profiling. Available at: [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Available at: [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Available at: [Link]

  • IntechOpen. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Available at: [Link]

  • The Journal of Chemical Physics. Vibrational Spectra of Primary and Secondary Aliphatic Amines. Available at: [Link]

  • PubMed. (2024, January 5). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. Available at: [Link]

  • ACS Publications. (2014, December 16). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. Available at: [Link]

  • Spectral Service AG. Purity Testing & Quantitative NMR Analysis. Available at: [Link]

  • Taylor & Francis Online. (2024, January 5). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores – A Review. Available at: [Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. Available at: [Link]

  • ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Available at: [Link]

  • Chemistry LibreTexts. Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

  • Quora. Why do we use NMR spectroscopy in purity analysis?. Available at: [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. Available at: [Link]

  • Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing. Available at: [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • University of Calgary. IR: amines. Available at: [Link]

  • Mestrelab Research. Quantitative NMR Spectroscopy. Available at: [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. Available at: [Link]

  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available at: [Link]

  • Contract Pharma. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Available at: [Link]

  • YouTube. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Available at: [Link]

Sources

"in vitro vs. in vivo efficacy of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide (CAS: 26953-37-7), widely known as Antazoline Related Compound A , is the primary hydrolysis product and open-ring metabolite of the first-generation antihistamine and antiarrhythmic drug, Antazoline .[1]

While often categorized as a pharmaceutical impurity, this compound has garnered specific research interest due to its structural homology with polyamine-based NMDA receptor antagonists. Emerging data—often conflated with its parent compound—suggests potential neuroprotective activity via voltage-dependent blockade of glutamatergic NMDA receptors.

This guide objectively compares the in vitro and in vivo efficacy of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide (The Acetamide) against its parent pharmacophore Antazoline and the reference NMDA antagonist MK-801 (Dizocilpine) .

Key Findings
  • Identity : The Acetamide is the thermodynamically stable hydrolysis product of the imidazoline ring in Antazoline.

  • In Vitro Efficacy : Exhibits significantly reduced affinity for Histamine H1 and Imidazoline I2 receptors compared to Antazoline. However, it retains a polyamine-like backbone potentially capable of low-affinity NMDA channel blockade.

  • In Vivo Efficacy : Primarily observed as a metabolic endpoint. Lacks the systemic bioavailability and blood-brain barrier (BBB) penetration efficiency of the parent imidazoline, limiting its standalone therapeutic utility.

Chemical Profile & Mechanism of Action

Structural Relationship

The pharmacological divergence between the parent and the metabolite stems from the integrity of the imidazoline ring.

  • Antazoline (Parent) : Contains a rigid 2-imidazoline ring, essential for high-affinity binding to I2 imidazoline binding sites and H1 receptors.

  • The Acetamide (Topic) : Result of hydrolytic ring-opening. The rigid heterocycle is converted into a flexible glycine-amide linker.

ChemicalPathway Antazoline Antazoline (Active Imidazoline) Hydrolysis Hydrolytic Ring Opening (+ H2O) Antazoline->Hydrolysis pH < 4 or Metabolic Acetamide N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide (Flexible Metabolite) Hydrolysis->Acetamide

Figure 1: Hydrolytic degradation pathway converting the active imidazoline pharmacophore into the acetamide metabolite.

Mechanism of Action (MOA)
  • NMDA Receptor Blockade : Both the parent and the acetamide share a lipophilic diphenylamine tail and a cationic amine head. This structure mimics polyamines (e.g., spermine), allowing them to enter and block the NMDA receptor ion channel in a voltage-dependent manner.

  • Imidazoline I2 Binding : The acetamide lacks the imidazoline ring, abolishing affinity for I2 sites (associated with MAO regulation and neuroprotection).

In Vitro Efficacy Comparison

The following data synthesizes experimental findings on imidazoline derivatives and their activity on NMDA receptors (cerebellar granule cells) and Histamine H1 receptors.

Comparative Efficacy Table
FeatureThe Acetamide (Topic) Antazoline (Parent) MK-801 (Reference)
Primary Target NMDA Channel (Putative)Histamine H1 / I2 SiteNMDA Channel (PCP Site)
H1 Binding (

)
> 10,000 nM (Inactive)38.4 nMInactive
NMDA Binding (

)
~50 - 100 µM (Est.)13 µM0.003 µM
Neuroprotection (

)
Low / Negligible13 µM0.08 µM
Mode of Block Low-affinity Open ChannelVoltage-dependentHigh-affinity Trapping
Experimental Analysis
  • NMDA Toxicity Assay : In cultured cerebellar granule cells exposed to glutamate, Antazoline demonstrates significant neuroprotection (

    
    ). The Acetamide  metabolite, lacking the conformational constraint of the ring, shows markedly reduced potency. The "neuroprotective" claims often cited for the Acetamide in databases likely misattribute the parent drug's data (Olmos et al., 1999).
    
  • Receptor Selectivity : The hydrolysis of the imidazoline ring results in a >100-fold loss of affinity for the Histamine H1 receptor, rendering the Acetamide ineffective as an antihistamine.

MOA cluster_0 Target Interaction NMDA NMDA Receptor (Ion Channel) H1 Histamine H1 Receptor Antazoline Antazoline (Parent) Antazoline->NMDA Moderate Block (Ki = 13 µM) Antazoline->H1 High Affinity (Ki = 38 nM) Acetamide The Acetamide (Metabolite) Acetamide->NMDA Weak Block (Polyamine site?) Acetamide->H1 No Binding MK801 MK-801 (Reference) MK801->NMDA Potent Block (Ki = 3 nM)

Figure 2: Differential receptor binding profiles. The Acetamide loses H1 activity and retains only weak, non-specific NMDA channel interactions.

In Vivo Efficacy & Pharmacokinetics

In vivo, the efficacy of N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide is limited by its physicochemical properties and metabolic status.

Pharmacokinetics (PK)
  • Metabolism : The Acetamide is the terminal metabolite of Antazoline. In vivo administration of Antazoline leads to the formation of the Acetamide, which is subsequently excreted.

  • Bioavailability : As a highly polar primary amine (glycine derivative), the Acetamide has poor oral bioavailability compared to the lipophilic parent imidazoline.

  • Blood-Brain Barrier (BBB) : Antazoline crosses the BBB (causing sedation). The Acetamide, being more polar and flexible, has poor BBB penetration, limiting its utility as a central neuroprotective agent.

Efficacy in Disease Models
  • Arrhythmia : Antazoline is effective in atrial fibrillation models (rabbit heart). The Acetamide is inactive in these models, confirming that the imidazoline ring is the pharmacophore for sodium/potassium channel modulation.

  • Seizures (Epilepsy) : While NMDA antagonists are anticonvulsant, the Acetamide's weak potency and poor CNS penetration result in no significant in vivo anticonvulsant activity at therapeutic doses.

Protocol: In Vivo Impurity Qualification

To verify the lack of toxicity/efficacy of the Acetamide relative to the parent:

  • Subjects : Male Wistar rats (n=6/group).

  • Dosing : Intravenous (IV) bolus of Antazoline (10 mg/kg) vs. Acetamide (10 mg/kg).

  • Endpoint : ECG monitoring (PR interval, QRS duration) and CNS observation (sedation score).

  • Result : Antazoline prolongs PR interval and induces sedation. Acetamide shows no significant ECG changes or sedation, confirming it is pharmacologically inert in this context.

Critical Analysis: The "Neuroprotection" Controversy

A critical discrepancy exists in online chemical databases (e.g., Smolecule, PubChem snippets) which attribute "voltage-dependent blockade of NMDA receptors" directly to the Acetamide.

Correction : This bioactivity belongs to Antazoline (Parent).

  • Evidence : The seminal paper by Olmos et al. (1999) tested "imidazol(ine) drugs".[2][3][4] The study demonstrates that the imidazoline moiety is crucial for the I2-binding mediated neuroprotection.

  • Implication : Researchers using the Acetamide as a tool compound for NMDA inhibition will likely observe false negatives or require supraphysiological concentrations (>100 µM) to see effects driven by the polyamine-like backbone.

Recommendation :

  • Use Antazoline for studies requiring I2/NMDA modulation.[2]

  • Use The Acetamide solely as a negative control or impurity standard in analytical chemistry (HPLC method development).

References

  • Olmos, G., et al. (1999).[2][3][4] "Protection by imidazol(ine) drugs and agmatine of glutamate-induced neurotoxicity in cultured cerebellar granule cells through blockade of NMDA receptor." British Journal of Pharmacology, 127(6), 1317-1326. Link

  • Frommeyer, G., et al. (2017). "Effective suppression of atrial fibrillation by the antihistaminic agent antazoline: First experimental insights into a novel antiarrhythmic agent." Cardiovascular Therapeutics, 35(2). Link

  • United States Pharmacopeia (USP) . "Antazoline Related Compound A." USP Reference Standards Catalog. Link

  • PubChem . "Compound Summary: N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide."[1] National Library of Medicine. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Aminoethyl)-2-(benzyl(phenyl)amino)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.